D-Alanine isopropyl ester hcl
Description
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Properties
IUPAC Name |
propan-2-yl (2R)-2-aminopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)9-6(8)5(3)7;/h4-5H,7H2,1-3H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQKNCSWDMGPOY-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39613-92-8 | |
| Record name | propan-2-yl (2R)-2-aminopropanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Solubility of D-Alanine isopropyl ester hcl in common lab solvents
An In-Depth Technical Guide to the Solubility of D-Alanine Isopropyl Ester Hydrochloride in Common Laboratory Solvents
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Solubility Data
D-Alanine isopropyl ester hydrochloride (CAS No: 39613-92-8) is a crucial chiral building block in modern organic synthesis and pharmaceutical development.[1][2] As the isopropyl ester derivative of the non-natural amino acid D-alanine, it serves as a key intermediate in the synthesis of complex molecules where specific stereochemistry is paramount.[3] Its application spans from the creation of novel peptide-based therapeutics to the development of agrochemicals.[3]
Effective utilization of this reagent hinges on a thorough understanding of its physical properties, chief among them being its solubility profile. The selection of an appropriate solvent is a critical decision point that influences reaction kinetics, purification strategies (such as recrystallization), and the formulation of final products. This guide provides a comprehensive framework for understanding and determining the solubility of D-Alanine isopropyl ester hydrochloride. We will move beyond theoretical principles to provide field-proven experimental protocols, enabling researchers to generate reliable, application-specific solubility data.
Part 1: Physicochemical Properties & Theoretical Solubility Framework
The solubility behavior of D-Alanine isopropyl ester hydrochloride is dictated by the interplay of its molecular components:
-
The Ionic Core: The molecule is a hydrochloride salt, meaning the primary amine of the alanine backbone is protonated to form an ammonium cation (R-NH₃⁺), with a chloride anion (Cl⁻) as the counter-ion. This ionic character is the primary driver for its solubility in polar solvents, particularly those capable of hydrogen bonding.
-
The Ester Group: The carboxylic acid is esterified with an isopropyl group. This functional group increases the lipophilicity of the molecule compared to its parent amino acid, D-alanine. This modification is often intentionally done to improve solubility in organic solvents where the zwitterionic parent amino acid would be insoluble.[4]
-
The Alanine Side Chain: The simple methyl side chain of alanine has a minimal, though slightly nonpolar, contribution to the overall solubility.
Based on these features, we can establish a predictive framework. The compound is expected to be most soluble in polar protic solvents like water and lower alcohols (methanol, ethanol), which can effectively solvate both the ammonium cation and the chloride anion.[5] Moderate solubility is anticipated in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can solvate the cation but are less effective with the anion.[6] Solubility is expected to be low to negligible in nonpolar solvents like toluene, hexanes, and diethyl ether, which cannot effectively solvate the ionic portion of the molecule.
Part 2: Experimental Determination of Solubility
Theoretical predictions provide a starting point, but empirical determination is essential for accurate process design. The following protocols are designed to be robust and self-validating.
Rapid Qualitative Assessment: A Foundational First Step
Expertise & Causality: Before committing significant amounts of material to a full quantitative analysis, a rapid, small-scale qualitative test is an efficient way to screen a wide range of solvents. This provides a practical "feel" for the compound's behavior and helps narrow down the solvent systems for quantitative study.
Protocol:
-
Preparation: Arrange a series of small, clearly labeled glass vials (e.g., 1.5 mL HPLC vials), one for each solvent to be tested.
-
Analyte Addition: Add approximately 5-10 mg of D-Alanine isopropyl ester hydrochloride to each vial. The key is consistency, not exact mass at this stage.
-
Solvent Addition: Add the test solvent dropwise (e.g., using a pipette) up to a volume of 0.5 mL.
-
Observation & Agitation: Vortex each vial vigorously for 30 seconds. Observe for dissolution.
-
Classification:
-
Freely Soluble: The solid dissolves completely within seconds.
-
Soluble: The solid dissolves completely after vortexing.
-
Slightly Soluble: A significant portion of the solid dissolves, but some remains.
-
Insoluble: No visible dissolution occurs.
-
-
Confirmation (Optional): For vials where the solid dissolved, add a further small crystal of the compound. If it dissolves, the solution was not yet saturated. If it does not, the solution is likely saturated.
Rigorous Quantitative Determination: The Gravimetric Method
Trustworthiness: The gravimetric method is a gold-standard technique for determining solubility. Its trustworthiness lies in its directness; it relies on the physical measurement of mass and is not subject to the same interferences as spectroscopic methods. The protocol's self-validating nature comes from ensuring equilibrium is reached and that the isolated solid is indeed the starting material.
Protocol:
-
Vial Preparation: Place a precisely weighed amount of D-Alanine isopropyl ester hydrochloride (e.g., ~100 mg) into a tared, screw-cap glass vial. The amount should be sufficient to ensure a saturated solution with excess solid remaining. Record the exact mass.
-
Solvent Addition: Add a known volume or mass of the chosen solvent (e.g., 2.0 mL) to the vial.
-
Equilibration: Seal the vial tightly. Place it in a temperature-controlled shaker or on a stir plate with a magnetic stir bar. Agitate the slurry at a constant, defined temperature (e.g., 25 °C) for a minimum of 24 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle for at least 2 hours at the same constant temperature. This prevents undissolved particulates from being transferred.
-
Aliquot Withdrawal: Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a calibrated pipette. To prevent contamination with solid particles, use a pipette tip fitted with a small piece of cotton or a syringe with a PTFE filter.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry vial. Record the exact mass of the empty vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point (Melting Point: 85 °C[1]) to avoid degradation.
-
Final Weighing: Once the dissolved solid is completely dry (constant mass is achieved), re-weigh the vial. The difference in mass corresponds to the amount of D-Alanine isopropyl ester hydrochloride dissolved in the withdrawn aliquot.
-
Calculation:
-
Solubility (mg/mL) = (Mass of dried residue in mg) / (Volume of aliquot in mL)
-
Workflow for Quantitative Solubility Determination
Caption: Workflow for the gravimetric determination of solubility.
Part 3: Data Summary and Practical Implications
While experimental determination is key, having a reference point is invaluable. The following table summarizes the expected solubility of D-Alanine isopropyl ester hydrochloride based on its chemical properties and data from closely related analogs, such as L-Alanine methyl ester hydrochloride.[6] Researchers should use this as a guide and populate it with their own empirically determined quantitative data.
| Solvent Class | Solvent Name | Dielectric Constant (20°C) | Expected Qualitative Solubility | Estimated Quantitative Solubility (mg/mL) | Application Notes |
| Polar Protic | Water | 80.1 | Soluble | > 50 | Ideal for creating aqueous stock solutions or for reactions involving water-soluble reagents. |
| Methanol (MeOH) | 32.7 | Soluble / Slightly Soluble[7] | 10 - 30 | Good candidate for reactions and for dissolving the compound for purification by silica gel chromatography. | |
| Ethanol (EtOH) | 24.5 | Soluble | 10 - 30[6] | A less polar alternative to methanol; often used in recrystallizations in combination with an anti-solvent. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble / Slightly Soluble[7][] | 10 - 20[6] | High boiling point solvent for reactions requiring elevated temperatures; useful for NMR sample preparation. |
| Dimethylformamide (DMF) | 36.7 | Soluble | 10 - 20[6] | Another high-boiling polar aprotic solvent, common in peptide synthesis. | |
| Acetonitrile (MeCN) | 37.5 | Slightly Soluble | < 10 | Often used as a mobile phase in reverse-phase HPLC; may be suitable for some reaction systems. | |
| Nonpolar | Dichloromethane (DCM) | 9.1 | Slightly Soluble / Insoluble | < 5 | May be used for extractions if the free base is generated in situ.[9] |
| Toluene | 2.4 | Insoluble | < 1 | Likely to be an effective anti-solvent for precipitating or crystallizing the compound from a polar solvent. | |
| Hexanes | 1.9 | Insoluble | < 0.1 | Useful for washing solid product to remove nonpolar impurities. |
Part 4: Safety & Handling
As with any chemical reagent, proper handling is essential. D-Alanine isopropyl ester hydrochloride should be considered hazardous.[1]
-
Hazards: May be harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation.[1][10]
-
Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid generating dust.[11]
-
Storage: The compound is hygroscopic. Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent moisture absorption.[12]
Conclusion
This guide provides a robust framework for evaluating the solubility of D-Alanine isopropyl ester hydrochloride. By combining theoretical understanding with rigorous, well-designed experimental protocols, researchers and drug development professionals can generate the precise data needed to optimize their synthetic routes, purification procedures, and formulation strategies. An empirical, data-driven approach to solubility is a cornerstone of efficient and successful chemical development.
References
-
Mishra, P., et al. (2008). Synthesis, Characterization and Biological Evaluation of Amide Prodrugs of Flurbiprofen. SciELO. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. University of Rhode Island. Retrieved from [Link]
-
Journal of Organic Chemistry. (2024). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). L-Alanine isopropyl ester hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Industrial & Engineering Chemistry Research. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. ACS Publications. Retrieved from [Link]
- Google Patents. (2017). Novel preparation method of L-alanine isopropyl ester hydrochloride.
-
ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]
-
Fisher Scientific. (2024). L-Alanine isopropyl ester hydrochloride SAFETY DATA SHEET. Retrieved from [Link]
-
National Institutes of Health. (2019). New experimental melting properties as access for predicting amino-acid solubility. Retrieved from [Link]
Sources
- 1. 39613-92-8 Cas No. | D-Alanine isopropyl ester hydrochloride | Apollo [store.apolloscientific.co.uk]
- 2. :: D-Alanine Isopropyl Ester | Cas no:79487-89-1 | Svaklifesciences :: [svaklifesciences.com]
- 3. chemimpex.com [chemimpex.com]
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- 5. pubs.acs.org [pubs.acs.org]
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- 7. D-Alanine Isopropyl Ester HCl - Safety Data Sheet [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. L-Alanine isopropyl ester hydrochloride | C6H14ClNO2 | CID 13089459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.ie [fishersci.ie]
- 12. tcichemicals.com [tcichemicals.com]
A Technical Guide to the Spectroscopic Characterization of D-Alanine Isopropyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for D-Alanine Isopropyl Ester Hydrochloride, a chiral reagent of significant interest in pharmaceutical synthesis. As a key building block in the preparation of various active pharmaceutical ingredients, including treatments for hepatitis C and synthetic sweeteners, a thorough understanding of its structural and analytical characteristics is paramount for quality control and process development.[1][2] This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the interpretation of spectral features, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Introduction: The Significance of D-Alanine Isopropyl Ester Hydrochloride
D-Alanine isopropyl ester hydrochloride (CAS RN: 39613-92-8) is the hydrochloride salt of the isopropyl ester of D-alanine.[3] The presence of a chiral center and its utility in asymmetric synthesis make it a valuable component in the development of complex molecules.[1] The hydrochloride form enhances its stability and solubility in certain solvents, facilitating its use in various reaction conditions.
Accurate spectroscopic characterization is a cornerstone of chemical quality assurance. It provides an unambiguous fingerprint of the molecule, confirming its identity, purity, and structural integrity. This guide will detail the expected spectroscopic signatures of D-Alanine isopropyl ester hydrochloride, providing a baseline for researchers and quality control analysts.
Synthesis and Physicochemical Properties
D-Alanine isopropyl ester hydrochloride is typically synthesized through the esterification of D-alanine with isopropanol in the presence of an acid catalyst, followed by the introduction of hydrochloric acid to form the salt.[1] The resulting product is a white to off-white solid with a melting point in the range of 80-82°C.[1][2] It exhibits slight solubility in methanol and DMSO.[2]
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO₂ | [3][4] |
| Molecular Weight | 167.63 g/mol | [4][5] |
| CAS Number | 39613-92-8 | [3][6] |
| Melting Point | 80-82 °C | [1][2] |
| Appearance | White to Off-White Solid | [1][2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework. For D-Alanine isopropyl ester hydrochloride, both ¹H and ¹³C NMR are essential for complete characterization.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of the D-enantiomer is expected to be identical to that of the L-enantiomer (L-Alanine isopropyl ester hydrochloride, CAS 62062-65-1).
Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts and Multiplicities:
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH(NH₃⁺)- | ~4.1 | Quartet (q) | 1H | ~7.2 |
| -CH(CH₃)₂ | ~4.9 | Septet (sept) | 1H | ~6.2 |
| -CH(NH₃⁺)CH₃ | ~1.5 | Doublet (d) | 3H | ~7.2 |
| -CH(CH₃ )₂ | ~1.2 | Doublet (d) | 6H | ~6.2 |
| -NH₃ ⁺ | ~8.5 | Broad Singlet (br s) | 3H | - |
Interpretation and Rationale:
-
The methine proton of the alanine backbone, adjacent to the protonated amine and the carbonyl group, is deshielded and appears as a quartet due to coupling with the three protons of the adjacent methyl group.
-
The methine proton of the isopropyl group is coupled to the six protons of the two methyl groups, resulting in a septet.
-
The methyl protons of the alanine backbone are coupled to the adjacent methine proton, appearing as a doublet.
-
The two methyl groups of the isopropyl ester are chemically equivalent and appear as a single doublet due to coupling with the isopropyl methine proton.
-
The protons of the ammonium group are typically broad due to quadrupole broadening and exchange with residual water in the solvent. Their chemical shift can be variable.
Caption: Coupling relationships in D-Alanine isopropyl ester hydrochloride.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts:
| Assignment | Chemical Shift (δ, ppm) |
| C =O | ~170 |
| -C H(NH₃⁺)- | ~50 |
| -C H(CH₃)₂ | ~70 |
| -CH(NH₃⁺)C H₃ | ~16 |
| -CH(C H₃)₂ | ~21 |
Interpretation and Rationale:
-
The carbonyl carbon of the ester is the most deshielded carbon, appearing at the lowest field.
-
The methine carbon of the isopropyl group is deshielded due to its attachment to the electronegative oxygen atom.
-
The alpha-carbon of the alanine backbone is attached to the electron-withdrawing ammonium group, shifting it downfield.
-
The methyl carbons of the isopropyl group and the alanine backbone appear at the highest field, as expected for sp³ hybridized carbons in less electron-poor environments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |
| N-H Stretch (Ammonium) | 3200 - 2800 | Strong, Broad | Asymmetric and symmetric stretching |
| C-H Stretch (Alkyl) | 2980 - 2850 | Medium to Strong | Stretching |
| C=O Stretch (Ester) | ~1740 | Strong | Stretching |
| N-H Bend (Ammonium) | ~1600 | Medium | Bending |
| C-O Stretch (Ester) | ~1240 and ~1100 | Strong | Stretching |
Interpretation and Rationale:
-
The broad absorption in the high-wavenumber region is characteristic of the N-H stretching vibrations of the ammonium salt.
-
The sharp peaks around 2900 cm⁻¹ are due to the C-H stretching of the methyl and methine groups.
-
A strong, sharp absorption around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group .[7]
-
The bending vibration of the ammonium N-H bonds typically appears around 1600 cm⁻¹.
-
The strong absorptions in the fingerprint region are characteristic of the C-O stretching vibrations of the ester group.
Caption: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For D-Alanine isopropyl ester hydrochloride, electrospray ionization (ESI) would be a suitable technique. The observed mass will be that of the protonated free base [M+H]⁺.
Expected Molecular Ion and Fragments:
-
[M+H]⁺: m/z = 132.10 (Calculated for C₆H₁₄NO₂⁺)
-
Major Fragments:
-
m/z = 88.07: Loss of isopropylene (C₃H₆) via McLafferty rearrangement.
-
m/z = 74.06: Loss of the isopropyl group (-C₃H₇) followed by the loss of a proton.
-
m/z = 59.04: The isopropyl cation [CH(CH₃)₂]⁺.
-
m/z = 44.05: The [CH(NH₂)CH₃]⁺ fragment from alpha-cleavage.
-
Fragmentation Rationale:
Amino acid esters typically undergo fragmentation through several pathways:
-
Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom.
-
Loss of the ester alkyl group: Cleavage of the C-O bond of the ester.
-
McLafferty Rearrangement: A characteristic fragmentation of esters with a gamma-hydrogen, leading to the loss of an alkene.[8]
Caption: Predicted major fragmentation pathways in ESI-MS.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive analytical profile of D-Alanine isopropyl ester hydrochloride. The combination of NMR, IR, and MS allows for unambiguous identification and structural confirmation. The provided interpretations and rationales for the observed and predicted spectral features offer a framework for researchers and quality control professionals to ensure the identity and purity of this important chiral building block. Adherence to these spectroscopic benchmarks is crucial for the successful development and manufacturing of downstream pharmaceutical products.
References
-
PrepChem. (n.d.). Synthesis of D-alanyl-α-L-aspartyl-D-alanine isopropyl ester. Retrieved from [Link]
-
PubChem. (n.d.). L-Alanine isopropyl ester hydrochloride. Retrieved from [Link]
-
MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
University of Arizona. (n.d.). IR Absorption Table. Retrieved from [Link]
-
JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
- Google Patents. (n.d.). CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride.
Sources
- 1. L-Alanine(56-41-7) 1H NMR spectrum [chemicalbook.com]
- 2. D-Alanine Isopropyl Ester HCl | 39613-92-8 [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. L-Alanine isopropyl ester hydrochloride | C6H14ClNO2 | CID 13089459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-Alanine Isopropyl Ester Hydrochloride | 62062-65-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 39613-92-8 Cas No. | D-Alanine isopropyl ester hydrochloride | Apollo [store.apolloscientific.co.uk]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
Hygroscopicity Management in Peptidomimetic Intermediates: A Technical Deep Dive into D-Alanine Isopropyl Ester HCl
Executive Summary
D-Alanine Isopropyl Ester Hydrochloride (CAS: 39613-92-8) is a critical chiral intermediate used in the synthesis of peptidomimetics and novel antibiotics. While the isopropyl ester moiety introduces steric bulk intended to modulate lipophilicity and metabolic stability, the hydrochloride salt form renders the molecule significantly hygroscopic .
This guide provides a mechanistic analysis of the compound's interaction with atmospheric moisture, the downstream chemical instability (hydrolysis) caused by this interaction, and a validated protocol for quantifying these properties using Dynamic Vapor Sorption (DVS).
Molecular Architecture & Hygroscopic Potential
To understand the behavior of D-Alanine Isopropyl Ester HCl, we must decouple its stereochemistry from its physicochemical properties.
Stereochemical Equivalence
While the biological activity of D-Alanine differs vastly from its natural L-isomer (CAS: 62062-65-1), their scalar physical properties—including solubility, melting point, and hygroscopicity —are identical in an achiral environment. Data available for the L-isomer, which is frequently cited as "very hygroscopic" [1][2], applies directly to the D-isomer.
The Ionic Lattice vs. Hydrophobicity
The molecule presents a competitive internal architecture:
-
The Hydrophobic Tail: The isopropyl group (
) is non-polar and sterically bulky. In the free base form, this would resist moisture. -
The Hydrophilic Head: The amine is protonated (
) and paired with a chloride counterion ( ).
The Dominant Force: The lattice energy of the hydrochloride salt is high, but the hydration enthalpy of the chloride ion is substantial. When exposed to ambient humidity, the surface energy of the crystal lattice is overcome by the thermodynamic drive to solvate the
| Property | Specification | Impact on Hygroscopicity |
| Molecular Weight | 167.63 g/mol | Low MW salts often show faster sorption kinetics. |
| Physical Form | Crystalline Solid | High surface area powders accelerate moisture uptake. |
| Counterion | Hydrochloride ( | |
| Ester Type | Isopropyl | Provides steric hindrance, slowing hydrolysis relative to methyl esters, but does not prevent moisture sorption. |
The Hydrolysis Cascade: Why Moisture Matters
The primary risk of hygroscopicity in this compound is not just physical caking, but chemical degradation. The absorbed water acts as a reactant in an acid-catalyzed hydrolysis loop, driven by the compound's own acidity.[1]
The Mechanism[3]
-
Sorption: Water molecules adsorb onto the crystal surface.
-
Dissolution: The surface forms a localized aqueous layer.
-
Acidification: The ammonium salt dissociates slightly, releasing protons (
). -
Cleavage: The proton activates the carbonyl carbon of the ester, making it susceptible to nucleophilic attack by water.
Result: The ester cleaves into D-Alanine (zwitterion) and Isopropanol , rendering the intermediate useless for subsequent coupling reactions.
Figure 1: The cascade from physical moisture sorption to chemical degradation. The formation of a localized acidic solution accelerates the hydrolysis of the isopropyl ester.
Experimental Protocol: Quantifying Hygroscopicity
To validate the stability profile of a specific batch, Dynamic Vapor Sorption (DVS) is the gold standard. This gravimetric technique measures mass change as a function of relative humidity (RH) at a constant temperature.[2]
DVS Method Parameters
-
Instrument: Surface Measurement Systems DVS or TA Instruments Discovery SA.
-
Temperature: 25.0 °C (Standard ambient).
-
Solvent: Water (LC-MS Grade).
-
Sample Mass: 10–20 mg (Ensure monolayer coverage of the pan, avoid piling).
Step-by-Step Workflow
-
Taring: Tare the empty quartz/metal pan under flowing dry nitrogen.
-
Loading: Load the sample quickly to minimize ambient exposure.
-
Drying Stage (Critical):
-
Set RH to 0%.
-
Hold until mass change rate (
) is < 0.002% per minute. -
Why: This establishes the "Dry Mass" (
) baseline. Without this, hysteresis loops cannot be accurately calculated.
-
-
Sorption Ramp:
-
Increase RH in steps of 10% (0%
90%). -
Equilibrium Criteria:
< 0.005% min⁻¹ or Max Time 360 mins.
-
-
Desorption Ramp:
-
Decrease RH in steps of 10% (90%
0%). -
Why: To identify hysteresis (trapped water) or hydrate formation.
-
Data Interpretation
-
Non-Hygroscopic: < 0.2% weight gain at 90% RH.
-
Slightly Hygroscopic: 0.2 – 2.0% weight gain.
-
Very Hygroscopic (Expected for D-Ala-OiPr[3]·HCl): > 15% weight gain, often showing a sharp vertical spike (deliquescence point) between 60–80% RH.
Figure 2: Logical flow for Dynamic Vapor Sorption (DVS) analysis to determine critical relative humidity (CRH).
Handling & Storage Directives
Given the "Very Hygroscopic" classification and hydrolysis risk, standard laboratory storage is insufficient.
Storage SOP
-
Primary Container: Amber glass vial with a Teflon-lined screw cap.
-
Secondary Containment: Sealed desiccator containing active silica gel or
. -
Temperature: Refrigerator (2°C to 8°C) is standard [3]. Freezing (-20°C) is preferred for long-term storage (>6 months) to kinetically arrest hydrolysis.
-
Headspace: Purge with Argon or Nitrogen before sealing.
Handling for Synthesis
-
Weighing: Do not weigh on an open balance for extended periods. If high precision is required, weigh inside a glovebox or use a "weigh-by-difference" technique with a capped weighing bottle.
-
Solvents: Ensure all reaction solvents (e.g., DMF, DCM) are anhydrous. The HCl salt will dissolve readily in wet organic solvents, carrying water into the reaction core.
References
-
TCI Chemicals. Product Specification: L-Alanine Isopropyl Ester Hydrochloride (CAS 62062-65-1).[4] Retrieved from (Note: Enantiomer data used for physical property validation).
-
ChemicalBook. D-Alanine Isopropyl Ester HCl Properties and Safety. Retrieved from .
-
Simson Pharma. D-Alanine Isopropyl Ester Hydrochloride Technical Data. Retrieved from .
-
Surface Measurement Systems. Dynamic Vapor Sorption (DVS) Methodology. Retrieved from .
Sources
Commercial suppliers of high-purity D-Alanine isopropyl ester hcl
Executive Summary: The Chiral Imperative
In the landscape of modern peptidomimetic drug design and antiviral synthesis, D-Alanine Isopropyl Ester Hydrochloride (CAS 39613-92-8) occupies a critical dual role. It serves as both a specialized chiral building block for protease-resistant peptides and a vital impurity reference standard for the quality control of its enantiomer, L-Alanine Isopropyl Ester (a key intermediate for blockbuster drugs like Sofosbuvir and Tenofovir Alafenamide).[1]
This guide moves beyond a simple vendor list to provide a comprehensive sourcing strategy. It addresses the technical risks associated with chiral instability, outlines a self-validating quality assurance protocol, and categorizes suppliers based on their utility in the drug development lifecycle.[1]
Technical Specifications & Critical Quality Attributes (CQAs)
Before engaging suppliers, the sourcing scientist must define the "High Purity" specification.[1] For D-Alanine Isopropyl Ester HCl, standard "98% purity" is insufficient for GMP applications due to the risk of enantiomeric contamination.[1]
Table 1: Target Specification Sheet for Pharmaceutical Grade Sourcing
| Parameter | Acceptance Criteria | Scientific Rationale |
| CAS Number | 39613-92-8 | Distinguishes from L-isomer (62062-65-1).[1] |
| Appearance | White to off-white crystalline powder | Coloration (yellow/green) indicates oxidation or residual reactants (e.g., thionyl chloride derivatives).[1] |
| Chemical Purity | ≥ 98.0% (HPLC/qNMR) | High purity prevents side-reactions in peptide coupling.[1] |
| Chiral Purity (e.e.) | ≥ 99.5% | Critical. Even 0.5% L-isomer can lead to diastereomeric impurities in the final drug substance that are difficult to separate.[1] |
| Water Content | ≤ 1.0% (Karl Fischer) | Ester hydrochlorides are hygroscopic; excess water promotes hydrolysis back to D-Alanine.[1] |
| Counter-ion | Chloride (Cl⁻) stoichiometric | Ensures stability.[1] Free base is unstable and prone to rapid hydrolysis/polymerization.[1] |
Commercial Sourcing Landscape
The supply chain for D-Alanine Isopropyl Ester HCl is bifurcated into Catalog Suppliers (for R&D/Reference Standards) and Bulk Manufacturers (for Pilot/Production).[1]
Tier 1: Certified Reference Materials & R&D Quantities
Best for: Analytical method validation, impurity marker identification, and milligram-scale synthesis.[1]
-
LGC Standards (TRC):
-
Apollo Scientific:
-
J&K Scientific:
Tier 2: Bulk & Custom Synthesis (CRO/CMO)
Best for: Process chemistry, toxicological batches, and kilogram-scale production.[1]
-
Simson Pharma Limited: [1]
-
Specialized Chiral CROs (e.g., WuXi AppTec, Enamine):
-
Strategy: While not always in the public catalog, these vendors synthesize D-amino acid esters on demand using validated routes (Triphosgene or Thionyl Chloride methods) to ensure high enantiomeric excess (e.e.).[1]
-
Strategic Sourcing Workflow
The following decision matrix guides the selection of a supplier based on the development phase and risk profile.
Figure 1: Strategic sourcing decision matrix for D-Alanine Isopropyl Ester HCl.
Vendor Qualification & Validation Protocol
Trusting a CoA is insufficient for chiral building blocks.[1] The "Self-Validating System" requires internal verification of the supplier's material upon receipt.[1]
The "Red Flag" Check
Upon receipt, immediately check the Hygroscopicity .[1]
-
Test: Expose a small sample (10mg) to air.
-
Observation: If it turns to a sticky gum within minutes, the HCl salt formation may be incomplete, or the ester has already hydrolyzed.[1] High-quality material should remain free-flowing for a reasonable period.[1]
Analytical Validation Workflow (Step-by-Step)
Objective: Confirm identity and quantify the L-isomer impurity (enantiomeric excess).
Step 1: Structure Confirmation (1H NMR)
-
Solvent: DMSO-d6 or D2O.
-
Key Signals:
-
Validation: Absence of extra peaks at 3.5-4.0 ppm (indicates residual free Isopropanol).[1]
Step 2: Chiral Purity Determination (The Critical Step) Standard C18 HPLC cannot distinguish D from L. You must use a Chiral Stationary Phase (CSP) or a derivatization method.[1]
-
Method A: Chiral Crown Ether Column (Direct) [1]
-
Method B: GITC Derivatization (Indirect - Robust) [1]
Figure 2: Analytical validation workflow using GITC derivatization for robust chiral quantification.
Handling and Stability Insights
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The ester bond is susceptible to hydrolysis, and the HCl salt is hygroscopic.[1]
-
Safety: The compound is an irritant.[1][3] However, the primary risk in a lab setting is thermal instability .[1] Do not heat above 40°C during drying processes, as this can accelerate racemization (conversion of D to L) or diketopiperazine formation.[1]
References
-
Apollo Scientific. D-Alanine isopropyl ester hydrochloride Product Page. Retrieved from [1]
-
LGC Standards. D-Alanine Isopropyl Ester Hydrochloride Reference Material. Retrieved from [1]
-
Simson Pharma. D-Alanine Isopropyl Ester Hydrochloride API & Impurities. Retrieved from [1]
-
Google Patents. Separation method of L-alanine isopropyl ester hydrochloride and enantiomer thereof (CN112630314B). Retrieved from
-
PubChem. D-Alanine isopropyl ester hydrochloride Compound Summary. Retrieved from [1]
Sources
- 1. veeprho.com [veeprho.com]
- 2. D-Alanine Isopropyl Ester Hydrochloride | LGC Standards [lgcstandards.com]
- 3. 39613-92-8 Cas No. | D-Alanine isopropyl ester hydrochloride | Apollo [store.apolloscientific.co.uk]
- 4. CN112630314B - Separation method of L-alanine isopropyl ester hydrochloride and enantiomer thereof - Google Patents [patents.google.com]
- 5. CN106518694A - Novel preparation method of L-alanine isopropyl ester hydrochloride - Google Patents [patents.google.com]
Methodological & Application
Application Note: Scalable Synthesis of D-Alanine Isopropyl Ester Hydrochloride
Abstract & Strategic Rationale
This protocol details the synthesis of D-Alanine isopropyl ester hydrochloride, a critical chiral intermediate for peptidomimetic drugs and nucleotide prodrugs (e.g., sofosbuvir analogs). While Fischer esterification is the standard approach, this guide utilizes the Thionyl Chloride (
Why this method?
-
In-Situ Acid Generation:
reacts with IPA to generate anhydrous HCl and scavenge water simultaneously, driving the equilibrium toward ester formation (Le Chatelier’s principle) more effectively than using pre-gassed HCl/IPA. -
Chiral Integrity: The acidic conditions minimize the risk of racemization compared to base-catalyzed alkylation methods.
-
Purification Efficiency: The product crystallizes directly as the hydrochloride salt, often requiring only trituration rather than column chromatography.
Chemical Mechanism
The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. The thionyl chloride first reacts with isopropanol to form isopropyl chlorosulfite (transient) and anhydrous HCl. The protonated carboxylic acid is then attacked by the alcohol.
Figure 1: Mechanistic pathway highlighting in-situ generation of anhydrous HCl.
Materials & Safety Profile
Reagent Stoichiometry (Scale: 10g D-Alanine basis)
| Component | Role | Mass/Vol | Equiv. | MW ( g/mol ) |
| D-Alanine | Starting Material | 10.0 g | 1.0 | 89.09 |
| Thionyl Chloride | Reagent | 16.3 g (9.9 mL) | 1.25 | 118.97 |
| Isopropanol (IPA) | Solvent/Reactant | 100 mL | Excess | 60.10 |
| Diethyl Ether | Workup Solvent | ~100 mL | N/A | 74.12 |
Critical Safety Warnings
-
Thionyl Chloride: Highly corrosive and water-reactive.[1] Releases toxic
and gas. Must be handled in a fume hood.[1] -
Exotherm Control: The reaction between
and IPA is extremely exothermic. Strict temperature control (0°C) during addition is mandatory to prevent splashing or runaway solvent boil-off.
Step-by-Step Synthesis Protocol
Phase 1: Activation (0°C)
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser topped with a drying tube (CaCl2 or Drierite). Connect the outlet to a gas trap (NaOH solution) to neutralize evolved
/ . -
Solvent Charge: Charge 100 mL of anhydrous Isopropanol into the flask.
-
Cooling: Submerge the flask in an ice/salt bath and cool to an internal temperature of 0–5°C .
-
Reagent Addition: Transfer 9.9 mL of Thionyl Chloride to the addition funnel. Add dropwise to the IPA over 30 minutes.
-
Observation: Vigorous gas evolution (
) will occur. Ensure temperature stays <10°C.
-
Phase 2: Reaction (Reflux)
-
Substrate Addition: Once
addition is complete, remove the ice bath and add 10.0 g of D-Alanine in one portion. The amino acid will likely not dissolve immediately. -
Heating: Heat the mixture gradually to reflux (~82°C).
-
Monitoring: Reflux for 3–5 hours .
-
Endpoint: The suspension should turn into a clear, homogeneous solution as the zwitterionic amino acid converts to the soluble ester hydrochloride.
-
TLC Check: Silica gel, Eluent: n-Butanol/Acetic Acid/Water (4:1:1). Stain: Ninhydrin. (Starting material
~0.25; Product ~0.60).
-
Phase 3: Isolation & Purification
-
Concentration: Cool the mixture to room temperature. Concentrate under reduced pressure (Rotary Evaporator, 45°C bath) to remove excess IPA and residual
.-
Result: A viscous, slightly yellow oil or semi-solid will remain.
-
-
Co-evaporation: Add 20 mL of fresh IPA or Toluene and re-evaporate to ensure complete removal of acidic volatiles.
-
Crystallization/Trituration:
-
Add 50 mL of Diethyl Ether (or MTBE) to the oily residue.
-
Stir vigorously (scratch the flask wall if necessary) to induce crystallization.
-
Cool to 0°C for 1 hour to maximize yield.
-
-
Filtration: Filter the white solid under vacuum (Buchner funnel). Wash the cake with cold ether (2 x 20 mL).
-
Drying: Dry the solid in a vacuum desiccator over
or NaOH pellets overnight.
Quality Control & Characterization
Workflow Logic
Figure 2: QC Decision Tree for batch release.
Specification Table
| Test | Acceptance Criteria | Notes |
| Appearance | White to off-white crystalline powder | Yellowing indicates residual |
| Melting Point | 80 – 85°C | Sharp range indicates high purity. |
| Confirm integration ratios (6:3:1:1). | ||
| Optical Rotation | Critical: L-Isomer is (+). D-Isomer must be (-). Verify sign against CoA of starting material. |
Troubleshooting & Optimization
-
Hygroscopicity: The HCl salt is extremely hygroscopic. If the product becomes a "goo" on the filter, wash immediately with anhydrous ether and move to a desiccator.
-
Racemization: While rare in acid, extended reflux (>12h) or high temperatures can cause partial racemization. If optical rotation is low, recrystallize from Isopropanol/Ether.
-
Incomplete Reaction: If zwitterion remains (insoluble solid), add 0.1 eq more
and reflux for an additional hour.
References
-
Brenner, M., & Huber, W. (1953). Herstellung von α-Aminosäureestern durch Alkoholyse der Methylester. Helvetica Chimica Acta, 36(5), 1109–1115. (Foundational method for thionyl chloride mediated esterification).
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for ester stability and deprotection).
-
ChemicalBook. (2023). D-Alanine isopropyl ester hydrochloride Product Properties (CAS 39613-92-8).
-
TCI Chemicals. (2023). L-Alanine Isopropyl Ester Hydrochloride (CAS 62062-65-1) Specification Sheet. (Used for comparative physical property verification).
Sources
Protocol for peptide coupling reactions using D-Alanine isopropyl ester hcl
Executive Summary
This guide details the optimized protocols for incorporating D-Alanine Isopropyl Ester Hydrochloride (H-D-Ala-OiPr·HCl) into peptide backbones.[1] While the isopropyl ester moiety provides essential steric bulk—enhancing lipophilicity and resistance to enzymatic hydrolysis—the D-configuration introduces a heightened risk of racemization during the coupling event.
This document moves beyond generic "add-and-stir" instructions. It focuses on the mechanistic control of chirality , specifically addressing the neutralization of the hydrochloride salt without triggering the oxazolone pathway.
Reagent Profile & Physicochemical Properties
H-D-Ala-OiPr·HCl serves as a C-terminal capping unit or a building block for peptidomimetics. Its bulky isopropyl group protects the C-terminus from esterases more effectively than methyl or ethyl esters.
| Property | Specification |
| Chemical Name | D-Alanine Isopropyl Ester Hydrochloride |
| CAS Number | 39613-92-8 |
| Formula | C₆H₁₃NO₂[2][3][4] · HCl |
| Molecular Weight | 167.63 g/mol |
| Chirality | D-Enantiomer (Risk of |
| Solubility | High: Water, DMF, MeOH, DCM (moderate) |
| Hygroscopicity | High (Store under |
Strategic Considerations: The "Base Trap"
The critical failure point in using amino acid ester salts is the neutralization step .
-
The Problem: The amine is protonated (
). To react, it must be deprotonated to . -
The Risk: Adding excess strong base (e.g., DIEA/DIPEA) to "ensure" neutralization increases the pH > 8.0. In the presence of an activated carboxyl component, this basic environment catalyzes the abstraction of the
-proton, leading to racemization via the enol or oxazolone intermediate.[5]
The Solution: Use a "Stoichiometric Release" strategy.
-
Base Choice: Use N-Methylmorpholine (NMM) or 2,4,6-Collidine (TMP) instead of DIEA when possible. They are weaker bases sufficient to neutralize the HCl but less likely to strip the
-proton. -
Order of Addition: Never premix the ester salt and base for long periods. Neutralize in situ during the coupling event.
Mechanism of Failure (Racemization Pathways)
Figure 1: The "Path B" mechanism where excess base drives the activated amino acid into an oxazolone state, causing loss of chiral purity.
Protocol A: Standard Solution-Phase Coupling (EDC/Oxyma)
Best for: Routine synthesis, minimizing racemization, and easy workup (water-soluble byproducts).
Reagents:
-
Carboxyl Component (Protected AA): 1.0 equiv
-
EDC[8]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): 1.1 equiv
-
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate): 1.1 equiv (Superior to HOBt for racemization suppression)
-
Base: N-Methylmorpholine (NMM) : 2.1 equiv (1.0 to neutralize HCl, 1.1 for activation)
-
Solvent: DCM or DMF (Dry)
Step-by-Step Workflow:
-
Activation (Pre-Cooling): Dissolve the Carboxyl Component and Oxyma Pure in DCM/DMF. Cool to 0°C in an ice bath.
-
Why? Low temperature suppresses side reactions during the initial activation spike.
-
-
Carbodiimide Addition: Add EDC·HCl. Stir at 0°C for 5–10 minutes.
-
Observation: The solution may become slightly cloudy as the active ester forms.
-
-
Amine Preparation (The Critical Step): In a separate vial, dissolve H-D-Ala-OiPr·HCl in a minimal amount of solvent. Add NMM (exactly 1.0 equiv relative to the amine salt).[5]
-
Note: Do not let this sit for >5 minutes.
-
-
Coupling: Add the neutralized amine solution to the activated carboxyl mixture. Add the remaining NMM (1.1 equiv) dropwise. Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.
-
Monitoring: Check via TLC (System: 5% MeOH in DCM) or LC-MS. Look for the disappearance of the carboxyl component.
-
Workup (Self-Validating):
-
Dilute with EtOAc.
-
Wash 1x with 1M KHSO₄ (Removes unreacted amine and converts EDC urea to water-soluble salt).
-
Wash 1x with Sat. NaHCO₃ (Removes unreacted acid and Oxyma).
-
Wash 1x with Brine. Dry over Na₂SO₄.[8]
-
Protocol B: High-Efficiency Coupling (HATU/HOAt)
Best for: Sterically hindered sequences or valuable intermediates where yield is paramount.
Reagents:
-
Carboxyl Component: 1.0 equiv[5]
-
HATU: 1.05 equiv
-
Base: DIEA (Diisopropylethylamine) : 2.1 equiv
-
Solvent: Anhydrous DMF
Step-by-Step Workflow:
-
Dissolution: Dissolve the Carboxyl Component, H-D-Ala-OiPr·HCl , and HATU in Anhydrous DMF.
-
Note: Unlike EDC, HATU reactions are often run "one-pot."
-
-
Controlled Initiation: Cool the mixture to 0°C . Add DIEA dropwise over 2 minutes.
-
Critical: The solution will turn yellow (liberation of HOAt anion).
-
-
Reaction: Stir at 0°C for 30 minutes, then warm to RT. HATU couplings are fast; reaction is often complete in <2 hours.
-
Quench: If LC-MS shows completion, dilute immediately with EtOAc. Do not leave the reaction in basic DMF overnight (high risk of ester hydrolysis or racemization).
Workflow Visualization
Figure 2: Decision tree for the coupling workflow, emphasizing the critical neutralization checkpoint.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete neutralization of HCl salt. | Ensure Base:HCl ratio is at least 1:1. Switch to DMF if solubility is poor in DCM. |
| Racemization (>5% L-isomer) | High pH during activation; prolonged reaction time. | Switch from DIEA to NMM or Collidine . Use Oxyma Pure instead of HOBt. Pre-activate the acid before adding the amine. |
| Hydrolysis of Ester | Wet solvents or excess base. | Use anhydrous solvents. Reduce reaction time. Avoid strong aqueous base during workup (wash quickly). |
| Precipitate in Reaction | Urea byproduct (if using EDC/DCC). | Filter the reaction mixture before workup or switch to DCM (urea often precipitates in DCM). |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Bachem. (2024).[5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
-
PubChem. (2025).[4][6] D-Alanine Isopropyl Ester Hydrochloride Compound Summary. National Library of Medicine. Link
-
Han, S.Y., & Kim, Y.A. (2004).[5] Recent development of peptide coupling reagents in organic synthesis.[9] Tetrahedron, 60(11), 2447-2467. Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. :: D-Alanine Isopropyl Ester | Cas no:79487-89-1 | Svaklifesciences :: [svaklifesciences.com]
- 3. D-Alanine Isopropyl Ester HCl | 39613-92-8 [chemicalbook.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. L-Alanine isopropyl ester hydrochloride | C6H14ClNO2 | CID 13089459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride - Google Patents [patents.google.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
Application Notes and Protocols: D-Alanine Isopropyl Ester HCl in Asymmetric Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: Leveraging the "Unnatural" for Stereochemical Precision
In the field of asymmetric synthesis, the ability to introduce and control stereochemistry is paramount. The biological activity of pharmaceuticals, agrochemicals, and other functional molecules is often dictated by their three-dimensional arrangement.[1] While nature predominantly utilizes L-amino acids, their D-enantiomers represent a powerful tool for the synthetic chemist. These "unnatural" amino acids, when incorporated into bioactive molecules, can confer unique and highly desirable properties, most notably an enhanced resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acid residues.[1]
This guide focuses on the application of D-Alanine isopropyl ester hydrochloride (hcl), a versatile chiral building block derived from the D-enantiomer of alanine. As a component of the "chiral pool," it provides a cost-effective and readily available source of (R)-stereochemistry at the α-carbon. The isopropyl ester functionality serves as a convenient protecting group for the carboxylic acid, allowing the free amino group to be selectively manipulated in subsequent synthetic steps. Its hydrochloride salt form enhances stability and simplifies handling.
We will explore the strategic rationale behind using this building block and provide a detailed, field-proven protocol for its application in a representative asymmetric synthesis: the construction of a D-amino acid-containing peptide.
Core Concept: The Strategic Advantage of D-Amino Acid Incorporation
The primary driver for incorporating D-alanine into peptide-based drug candidates is the significant increase in their metabolic stability. Endogenous proteases and peptidases, the enzymes responsible for protein turnover, exhibit high fidelity for substrates containing L-amino acids. A peptide chain containing a D-alanine residue disrupts the natural recognition sequence, effectively rendering the adjacent peptide bonds resistant to cleavage. This strategic substitution can dramatically extend the in vivo half-life of a therapeutic peptide, improving its pharmacokinetic profile and therapeutic window.
Furthermore, D-alanine plays a crucial role in the biology of various organisms, particularly in the structure of bacterial cell walls (peptidoglycan).[2][3] This makes D-alanine and its derivatives, like the isopropyl ester, valuable starting materials for the synthesis of novel antibiotics and probes to study mechanisms of antibiotic resistance.[3][4]
Figure 1: Conceptual workflow for utilizing D-Alanine isopropyl ester HCl.
Application Focus: Synthesis of a D-Amino Acid-Containing Tripeptide
A primary application of D-Alanine isopropyl ester HCl is as a nucleophilic component in peptide coupling reactions. The hydrochloride salt must first be neutralized in situ to liberate the free amine, which can then attack an activated carboxylic acid of another amino acid residue.
This section details the synthesis of D-alanyl-α-L-aspartyl-D-alanine isopropyl ester, a process that involves two distinct peptide coupling steps where D-alanine isopropyl ester serves as both the initial and final residue added.[5]
Protocol 1: Synthesis of D-alanyl-α-L-aspartyl-D-alanine isopropyl ester
This protocol demonstrates a classic solution-phase peptide synthesis using a carbodiimide coupling reagent (DCC).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (approx.) | Role |
| D-Alanine isopropyl ester hydrochloride | 167.63 | 1.7 g | 0.0101 | Chiral Building Block (Nucleophile) |
| Triethylamine (TEA) | 101.19 | 1.4 mL (d=0.726) | 0.0100 | Base (for neutralization) |
| Z-Asp(OBzl)-OH | 357.36 | 3.6 g | 0.0101 | Protected Amino Acid |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.06 g | 0.0100 | Coupling Agent |
| Chloroform | - | 60 mL | - | Solvent |
| Ethyl Acetate | - | 150 mL + washes | - | Extraction Solvent |
| 2N Hydrochloric Acid | - | As needed | - | Aqueous Wash |
| 4% Sodium Bicarbonate Solution | - | As needed | - | Aqueous Wash |
| Anhydrous Sodium Sulfate | - | As needed | - | Drying Agent |
| 80% Acetic Acid in Water | - | 100 mL | - | Solvent for Deprotection |
| Palladium on Carbon (Pd/C) | - | Catalytic amount | - | Hydrogenolysis Catalyst |
Step-by-Step Methodology:
-
Neutralization of the Amine Salt:
-
Suspend D-Alanine isopropyl ester hydrochloride (1.7 g) in chloroform (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
To this suspension, add triethylamine (1.4 mL). Stir until the solution becomes clear, indicating the formation of the free amine. This step is critical as the hydrochloride salt is unreactive as a nucleophile.
-
-
Peptide Coupling Reaction:
-
To the solution from Step 1, add N-benzyloxycarbonyl-L-aspartic acid β-benzyl ester (Z-Asp(OBzl)-OH, 3.6 g).
-
Cool the reaction mixture in an ice bath.
-
Dissolve dicyclohexylcarbodiimide (DCC, 2.06 g) in chloroform (10 mL) and add this solution dropwise to the cooled reaction mixture.
-
Stir the reaction under ice cooling for one hour, then allow it to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU), the byproduct of the DCC coupling, will form.
-
-
Work-up and Purification of the Protected Dipeptide:
-
Filter off the precipitated DCU and wash the solid with a small amount of chloroform.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate (150 mL).
-
Wash the organic solution sequentially with 2N HCl, water, 4% aqueous sodium bicarbonate, water, and finally, a saturated aqueous solution of sodium chloride. These washes remove unreacted starting materials and acidic/basic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected dipeptide intermediate.
-
-
Deprotection (Hydrogenolysis):
-
Dissolve the crude protected dipeptide from Step 3 in 80% aqueous acetic acid (100 mL).
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to catalytic reduction under a hydrogen gas stream (typically using a balloon or a Parr hydrogenator) at room temperature for four hours. This step cleaves both the Z (benzyloxycarbonyl) and Bzl (benzyl ester) protecting groups.
-
-
Isolation of the Final Tripeptide:
-
Filter off the Pd/C catalyst through a pad of Celite.
-
Concentrate the filtrate to dryness under reduced pressure.
-
The resulting residue can be further purified by recrystallization from water to afford the final product, D-alanyl-α-L-aspartyl-D-alanine isopropyl ester.[5]
-
Sources
- 1. nbinno.com [nbinno.com]
- 2. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
Application Note: Safe Handling and Protocol Design for D-Alanine Isopropyl Ester Hydrochloride
Executive Summary
D-Alanine isopropyl ester hydrochloride (CAS: 39613-92-8) is a critical chiral building block utilized frequently in the synthesis of peptidomimetics and prodrugs (e.g., antiviral protease inhibitors). While chemically stable as a salt, its handling requires specific protocols to mitigate hygroscopicity-induced hydrolysis and to manage irritant properties (H315/H319/H335).
This guide provides a standardized approach to storage, weighing, and the critical "free-basing" step required to activate the amine for nucleophilic attack in peptide coupling reactions.
Physicochemical Profile & Hazard Identification
Understanding the "personality" of the compound is the first step to safety. As an ester salt, it combines the stability of an ionic solid with the moisture sensitivity of an ester linkage.
Table 1: Compound Specifications & Safety Data
| Property | Specification |
| Chemical Name | D-Alanine isopropyl ester hydrochloride |
| CAS Number | 39613-92-8 |
| Molecular Formula | C₆H₁₃NO₂[1][2][3][4][5][6][7] · HCl |
| Molecular Weight | 167.63 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | ~85 °C |
| Solubility | High in Water, Methanol, DMSO; Low in Diethyl Ether, Hexanes |
| GHS Classification | Warning (Cat 2 Irritant) |
| Hazard Statements | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[4] Irrit.) |
Key Risk Factor: Hygroscopicity
The HCl salt moiety makes this compound highly hygroscopic.
-
The Mechanism: Moisture absorption leads to the formation of a localized acidic aqueous environment on the crystal surface.
-
The Consequence: This acidity catalyzes the hydrolysis of the isopropyl ester back to D-Alanine (zwitterion) and Isopropanol.
-
The Sign: Material turning "tacky" or clumping is a sign of degradation.
Storage & Engineering Controls
Objective: Maintain chemical integrity and prevent operator exposure.
Storage Protocol
-
Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature for short periods, cold storage retards hydrolysis.
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .
-
Desiccation: Secondary containment with active desiccant (e.g., Drierite or Silica Gel) is mandatory.
Engineering Controls[8]
-
Primary Barrier: All weighing and open-vessel handling must occur inside a certified Chemical Fume Hood .
-
Static Control: Fine amino acid ester powders are prone to static charge. Use anti-static gun/ionizers during weighing to prevent powder scattering (which leads to inhalation risks).
Operational Protocols
Protocol A: Safe Weighing & Solubilization
Rationale: To prevent inhalation of irritant dust and minimize moisture exposure.
-
Preparation: Allow the container to warm to room temperature before opening.
-
Why? Opening a cold bottle in humid lab air causes immediate condensation inside the bottle, ruining the remaining stock.
-
-
PPE: Standard Lab Coat, Nitrile Gloves (0.11mm min thickness), Safety Glasses.
-
Weighing:
-
Use a static-free spatula (PTFE coated or wooden).
-
Weigh into a tared vial/flask.
-
Immediately recap the stock bottle and seal with Parafilm.
-
-
Solubilization:
-
Dissolve in dry solvent (DMF, DCM, or THF) immediately.
-
Note: The HCl salt will not dissolve well in non-polar solvents (DCM) until a base is added.
-
Protocol B: Neutralization (Free-Basing) for Synthesis
Rationale: The amine is protonated (NH₃⁺) and non-nucleophilic. It must be neutralized to the free amine (NH₂) to react.
Method 1: In Situ Neutralization (Recommended for Peptide Coupling)
This method minimizes side reactions like diketopiperazine formation or racemization.
-
Dissolution: Suspend D-Alanine isopropyl ester HCl (1.0 equiv) in the reaction solvent (e.g., DMF or DCM).
-
Base Addition: Add a non-nucleophilic tertiary base such as DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) .
-
Stoichiometry: Add 2.0–2.2 equivalents of base. (1 eq to neutralize the HCl, 1+ eq to maintain basicity for the coupling).
-
-
Observation: The suspension should clear as the free base is more soluble in organic solvents (if using DCM).
-
Coupling: Add the carboxylic acid partner and coupling reagent (e.g., HATU/EDC) immediately.
Method 2: Extractive Isolation (biphasic)
Use this if the coupling reaction is sensitive to tertiary amine salts.
-
Dissolution: Dissolve the salt in a minimal amount of water.
-
Basification: Add saturated Na₂CO₃ or NaHCO₃ solution until pH ~9-10.
-
Caution: Do not use strong bases (NaOH) as they will hydrolyze the ester.
-
-
Extraction: Extract 3x with DCM or Ethyl Acetate.
-
Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Warning: The free amine is less stable than the HCl salt. Use immediately.
-
Visualization: Safety & Logic Workflows
Diagram 1: Safe Handling Lifecycle
Caption: Workflow for handling hygroscopic amino acid ester salts to prevent degradation and exposure.
Diagram 2: Chemical Activation Logic
Caption: Mechanistic pathway for converting the stable storage form (HCl salt) to the reactive species.
Emergency Response
In the event of exposure, the acidic nature of the salt (upon contact with mucous membranes) dictates the response.
-
Inhalation: Move to fresh air immediately. If respiratory irritation (coughing/burning) persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[8] Remove contact lenses if present. The HCl component can cause significant irritation.
-
Spill Cleanup:
-
Wear N95/P100 respirator and gloves.
-
Cover spill with dry lime or soda ash (to neutralize acidity).
-
Sweep up carefully to avoid dust generation.
-
References
-
ResearchGate. (2016).[9] Discussion: Isolation of free amino acid esters from hydrochloride salts. Retrieved from [Link]
Sources
- 1. 39613-92-8 Cas No. | D-Alanine isopropyl ester hydrochloride | Apollo [store.apolloscientific.co.uk]
- 2. CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. D-Alanine Isopropyl Ester HCl - Safety Data Sheet [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.ie [fishersci.ie]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Application Note: Comprehensive Characterization of D-Alanine Isopropyl Ester Hydrochloride
Introduction & Scope
D-Alanine isopropyl ester hydrochloride (CAS: 39613-92-8) is a critical chiral building block utilized in the synthesis of peptidomimetics and nucleotide prodrugs (e.g., Sofosbuvir analogs).[1] As a D-amino acid derivative, its enantiomeric purity is a Critical Quality Attribute (CQA), as the presence of the L-isomer can drastically alter the pharmacological profile of the final drug substance.
This guide provides a validated analytical framework for the complete characterization of this molecule. Unlike standard amino acid analysis, the presence of the isopropyl ester group introduces susceptibility to hydrolysis, while the hydrochloride salt form necessitates specific handling to prevent hygroscopic degradation.
Key Analytical Challenges
-
Lack of Chromophore: The molecule lacks aromatic rings, making standard UV detection (254 nm) ineffective.
-
Chiral Integrity: Separation of the D-enantiomer from the L-impurity requires specialized chiral selectors.[1]
-
Ester Instability: The ester bond is labile in basic aqueous conditions, requiring strict pH control during preparation.
Structural Confirmation (Identity)[1][2]
Nuclear Magnetic Resonance (NMR)
The structure is confirmed via
Solvent: DMSO-
Table 1:
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| 8.60 – 8.80 | Broad Singlet | 3H | Ammonium protons (deshielded by Cl salt).[1] | |
| CH (Isopropyl) | 4.95 – 5.05 | Septet ( | 1H | Characteristic methine of the isopropyl ester.[1] |
| 3.95 – 4.05 | Quartet | 1H | Alpha-proton coupled to the methyl group.[1] | |
| 1.40 – 1.45 | Doublet | 3H | Alanine methyl side chain.[1] | |
| CH | 1.20 – 1.25 | Doublet ( | 6H | Gem-dimethyl groups of the isopropyl ester.[1] |
Infrared Spectroscopy (FTIR)
-
Ester Carbonyl (
): Strong band at 1735–1750 cm .[1] -
Amine Salt (
): Broad, multiple bands between 2600–3100 cm (N-H stretching in amine salts).[1] -
C-O Stretch: 1200–1250 cm
.[1]
Chiral Purity Determination (The "Hero" Protocol)[1]
The separation of D-Alanine isopropyl ester from its L-enantiomer is the most critical assay.[1] We utilize a Crown Ether based stationary phase, which forms a host-guest complex specifically with the ammonium group of the amino acid.
Method Principle
The chiral selector (Crown Ether) forms a reversible inclusion complex with the primary ammonium ion (
Chromatographic Conditions
-
Column: Daicel CROWNPAK CR-I(+) (150 mm × 3.0 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: Perchloric Acid (pH 1.5 to 2.0).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Temperature: 25°C (Lower temperatures often improve resolution in crown ether separations).[1]
-
Detection: UV at 200–210 nm (Low UV required due to lack of chromophore).[1]
-
Injection Volume: 5–10 µL.
Protocol Workflow
Figure 1: Workflow for Direct Chiral Analysis using Crown Ether Chromatography.
Acceptance Criteria:
-
Resolution (
) between D- and L-isomer: > 2.0. -
L-isomer limit: NMT 0.5% (or per specific specification).
Chemical Purity & Assay (RP-HPLC)
While chiral HPLC determines enantiomeric excess, Reversed-Phase (RP) HPLC is used to quantify chemical impurities (synthesis byproducts, free alanine, isopropanol).
Method Strategy
Due to the weak UV absorbance, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended for higher sensitivity and linear response.[1] If only UV is available, use 205 nm with a phosphate buffer to minimize background noise.
HPLC Protocol (UV/ELSD)
-
Column: C18 (L1) end-capped column (e.g., Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent improves retention of polar amine).[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[1]
-
Sample Diluent: Water:Acetonitrile (90:10).[1] Do not use alkaline buffers. [1]
Counter-ion Quantification (Titration)[1]
Since the molecule is a hydrochloride salt, verifying the stoichiometry (HCl content) is vital to ensure it is not a dihydrochloride or free base mixture.[1]
Argentometric Titration (Chloride Content)
This method quantifies the chloride counter-ion.[1]
-
Reagents: 0.1 N Silver Nitrate (
), dilute Nitric Acid. -
Apparatus: Potentiometric titrator with a Silver/Sulfide electrode.
-
Procedure:
-
Calculation:
(Where V = Volume of titrant, N = Normality, W = Weight of sample in g).
Solid-State Stability & Handling[1]
D-Alanine isopropyl ester HCl is hygroscopic .[1] Exposure to moisture leads to:
-
Clumping: Physical instability.[1]
-
Hydrolysis: Moisture facilitates the hydrolysis of the ester back to D-Alanine and Isopropanol.[1]
Handling Protocol:
-
Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
-
Equilibrate to room temperature before opening the vial to prevent condensation.[1]
-
TGA Analysis: Thermal Gravimetric Analysis should show < 0.5% weight loss up to 100°C. Significant weight loss indicates absorbed water.[1]
Mechanism of Instability[1]
Figure 2: Hydrolytic degradation pathway triggered by moisture absorption.[1]
References
-
Daicel Corporation. Instruction Manual for CROWNPAK CR-I(+).[1] Application of Crown Ether columns for amino acid separation.[1] [Link][1]
-
PubChem. D-Alanine isopropyl ester (Compound Summary). National Library of Medicine.[1] [Link][1]
-
Hyun, M. H. (2016). Liquid Chromatographic Resolution of Chiral Amino Acids and Related Compounds on Crown Ether-Based Chiral Stationary Phases. Journal of Separation Science.[1] [Link][1]
Sources
Troubleshooting & Optimization
Technical Support Guide: Synthesis of D-Alanine Isopropyl Ester Hydrochloride
Doc ID: TS-ORG-DALA-042 | Version: 2.1 | Last Updated: 2025-10-24[1]
Introduction: The Chirality Challenge
Subject: D-Alanine Isopropyl Ester Hydrochloride (CAS: 39613-92-8 / Free Base: 79487-89-1) Criticality: High.[1] Used in peptidomimetics and antibiotic synthesis (e.g., Cephalosporins).[1]
The synthesis of D-amino acid esters is deceptively simple.[1] While the esterification itself is straightforward, maintaining enantiomeric excess (ee%) is the primary failure mode. Unlike L-amino acids, where slight racemization might be "natural," D-amino acids are often used as chiral molecular brakes in biological systems; a drop from 99% ee to 95% ee can render a pharmaceutical intermediate useless.[1]
This guide addresses the specific suppression of racemization during the Thionyl Chloride (
The Mechanism of Failure: Why Racemization Occurs
To prevent racemization, you must understand the enemy. It is not random; it is a chemically driven event occurring at the
The Pathways[2][3][4][5][6]
-
Base-Catalyzed Enolization (Primary Risk): Even mild bases (or poor pH control during workup) can abstract the
-proton, creating a planar enolate.[1] When the proton returns, it has a 50/50 chance of attacking from either face, leading to a racemic mixture. -
Acid-Catalyzed Enolization (Secondary Risk): While slower, prolonged heating in strong acid (refluxing too long) can also drive enolization.[1]
-
Thermal Stress: High temperatures accelerate both pathways.[1]
Visualization: The Racemization Danger Zone
Figure 1: The mechanism of chirality loss. Note that the planar enolate intermediate destroys the stereochemical information.
The "Golden Path" Protocol
Method: Thionyl Chloride / Isopropanol (In Situ HCl Generation) Why this method? It avoids the addition of water and maintains strictly anhydrous acidic conditions, which kinetically disfavors the enolization pathway compared to aqueous acid methods.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| D-Alanine | 1.0 | Substrate | Must be high optical purity (>99%).[1][2] |
| Isopropanol (iPrOH) | 10-15 V | Solvent/Reagent | Must be anhydrous .[1] Water = Hydrolysis = Yield Loss.[1] |
| Thionyl Chloride ( | 1.2 - 1.5 | Reagent | Generates HCl + Isopropyl Sulfite.[1] Exothermic. |
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, addition funnel, and a drying tube (CaCl2 or
line).[1] -
Solvent Charge: Add anhydrous Isopropanol (iPrOH) and cool to -5°C to 0°C using an ice/salt bath.
-
Activation (The Exotherm): Add
dropwise over 30-60 minutes.-
Control Point: Do not let internal temp rise above 10°C.[1] This prevents the formation of isopropyl chloride byproducts.
-
-
Addition: Remove the ice bath. Add solid D-Alanine in one portion.
-
Reaction: Heat slowly to reflux (82°C) or maintain at 40-50°C.
-
Recommendation: 40-50°C for 24 hours is safer for chirality than Reflux for 4 hours.[1]
-
-
Workup (The Danger Zone):
-
Concentrate the mixture in vacuo (Rotovap) at <45°C .
-
DO NOT perform an aqueous extraction with bicarbonate/carbonate.[1] This is the #1 cause of racemization.
-
The residue is the crude HCl salt.
-
-
Purification: Triturate or recrystallize from minimal hot iPrOH/Diethyl Ether or iPrOH/MTBE.
Troubleshooting & FAQs
Symptom: Low Enantiomeric Excess (ee%)
User Question: "My product has the correct NMR but the optical rotation is lower than the literature value. What happened?"
Root Cause Analysis:
-
Overheating: Refluxing too vigorously or for >24 hours.[1]
-
Workup pH: Did you try to neutralize the HCl salt to get the free base? The free base ester racemizes rapidly in the presence of moisture or heat.
-
Wet Solvent: Water in the iPrOH allows hydrolysis back to the acid, which can then re-esterify, cycling through the transition state multiple times.
Corrective Action:
-
Action: Switch from Reflux (82°C) to 45°C stirring for longer duration (24-36h).
-
Action: Ensure iPrOH is dried over 3Å molecular sieves.
-
Action: Skip aqueous workup entirely. Precipitate the salt directly with ether.[1]
Symptom: Product is a Sticky Gum/Oil (Not a Solid)
User Question: "I cannot get the white powder described. It's a yellow oil."
Root Cause Analysis:
-
Residual Solvent: Isopropanol is trapped in the crystal lattice.[1]
-
Excess Acid: Excess HCl or
is trapped.[1] -
Hygroscopicity: The HCl salt is extremely hygroscopic.[1] If you filtered it on a humid day, it absorbed water.[1]
Corrective Action:
-
Action: Azeotropic drying.[1] Add Toluene or DCM to the oil and rotovap again to drag out residual iPrOH.
-
Action: Trituration. Add cold Diethyl Ether (anhydrous) and scratch the flask wall with a glass rod to induce nucleation.
-
Action: Dry in a vacuum desiccator over
or KOH pellets for 24 hours.
Symptom: Low Yield (<60%)
User Question: "I followed the protocol but lost half my mass."
Root Cause Analysis:
-
Solubility Loss: The product is somewhat soluble in the ether/alcohol mix used for crystallization.[1]
-
Hydrolysis: Moisture entered the system, hydrolyzing the ester back to D-Alanine (which is insoluble in ether and may have been filtered off as "unreacted starting material").[1]
Corrective Action:
-
Action: Cool the crystallization mixture to -20°C (freezer) overnight before filtering.
-
Action: Check the "waste" solid. If it is water-soluble and has a high melting point (>200°C), it is D-Alanine.[1] Re-run the reaction with fresh
.
Analytical Validation
Do not rely solely on optical rotation, as it is concentration and solvent-dependent.[1]
| Method | Specification Target | Notes |
| 1H NMR (DMSO-d6) | Doublet at ~1.2 ppm (Isopropyl methyls) | Confirms ester structure.[1] |
| Optical Rotation | Note: Literature values vary by solvent.[1] Establish an internal standard. | |
| Chiral HPLC | >99.5% ee | Column: Chiralpak AD-H or equivalent.[1] Mobile Phase: Hexane/iPrOH.[1] |
References
-
Brenner, M., & Huber, W. (1953).[1] Preparation of
-amino acid esters by alcoholysis of the methyl esters. Helvetica Chimica Acta.[1] (Foundational method for thionyl chloride esterification).[1] -
Li, J., et al. (2021).[1][3] An Atom-Economic Inverse Solid-Phase Peptide Synthesis Using Bn or BcM Esters of Amino Acids. Organic Letters. (Discusses ester stability and racemization risks).
-
PubChem. (2025).[1] D-Alanine isopropyl ester hydrochloride - Compound Summary. National Library of Medicine.[1] (Physical properties and safety data).
-
Bodanszky, M. (1984).[1] Principles of Peptide Synthesis. Springer-Verlag.[1] (Authoritative text on racemization mechanisms via oxazolone and enolization).
Sources
Optimizing reaction conditions for the esterification of D-Alanine
Technical Support Center: Amino Acid Derivatization Topic: Optimization of D-Alanine Esterification Ticket ID: D-ALA-EST-001 Status: Resolved Responder: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Chirality Mandate
Welcome to the technical support archive. You are likely here because you are synthesizing D-Alanine esters—critical chiral building blocks for peptidomimetics and antibiotics (e.g., vancomycin precursors).
The Core Challenge: Unlike glycine, D-Alanine possesses a stereocenter at the
This guide moves beyond "recipe" chemistry to provide a causally grounded decision matrix for your synthesis.
Module 1: Method Selection Strategy
Do not default to a single method. The steric bulk and acid-sensitivity of the ester group dictate the protocol.
Decision Matrix: Esterification Pathways
Figure 1: Strategic selection of esterification protocols based on steric and electronic properties of the target ester.
Module 2: Validated Protocols & Mechanisms
Protocol A: Thionyl Chloride ( ) Method
Target: D-Alanine Methyl Ester Hydrochloride
Mechanism:
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round bottom flask (RBF). Fit with a drying tube (CaCl2) and addition funnel.
-
Solvent Charge: Add anhydrous Methanol (
of D-Ala). Cool to -10°C (Ice/Salt bath). -
Activation (Critical): Add
(1.2 - 1.5 equivalents) dropwise.-
Why? This step is highly exothermic. Adding D-Ala first and then
can cause localized hot spots, leading to racemization [2].
-
-
Addition: Add D-Alanine solid in one portion.
-
Reaction: Allow to warm to Room Temperature (RT). Reflux is rarely needed for Methyl esters and increases racemization risk. Stir 12-16h.
-
Workup: Evaporate solvent in vacuo. The product is the HCl salt.[1]
Protocol B: Modern tert-Butyl Esterification
Target: D-Alanine tert-Butyl Ester
Challenge:
-
Reagents: Suspend D-Alanine in tert-butyl acetate (solvent and reagent).
-
Catalyst: Add 0.1 - 1.0 eq of
. -
Conditions: Stir at
. -
Advantage: High yield, no explosive perchlorates, mild conditions preserve chirality.
Module 3: Troubleshooting & FAQs
This section addresses specific failure modes reported by users.
Q1: My D-Alanine Methyl Ester is an oil, not the expected white solid. Did it fail?
Diagnosis: Likely Hygroscopicity , not failure. Technical Explanation: Amino acid ester hydrochlorides are extremely hygroscopic. If exposed to humid air, they absorb water and turn into a sticky oil or gum. Corrective Action:
-
Immediate: Triturate (grind/wash) the oil with anhydrous diethyl ether or hexane. The non-polar solvent removes trapped moisture and forces the salt to crash out as a solid.
-
Storage: Store in a desiccator over
or KOH pellets.
Q2: I observed a 15% loss in optical rotation (Racemization). Why?
Diagnosis: Thermal Overload or Basic pH excursion . Mechanism: Racemization occurs via the enolization of the protonated carbonyl. This process is accelerated by heat and the presence of even weak bases (or insufficient acid to keep the amine protonated).
Figure 2: The pathway of racemization via enolization.
Corrective Action:
-
Temperature: Never add
at room temperature. Always start at . -
Acid Stoichiometry: Ensure excess acid. The free base of an amino acid ester racemizes much faster than the hydrochloride salt [4]. Never neutralize the salt unless immediately coupling in the next step.
Q3: The reaction turned yellow/dark orange.
Diagnosis: Schiff Base formation or Polymerization . Technical Explanation: If the concentration of D-Alanine is too high, intermolecular condensation can occur between the amine of one molecule and the ester of another (diketopiperazine formation). Corrective Action:
-
Dilution: Maintain solvent volume at
per gram of amino acid. -
Purity: Ensure the starting alcohol is aldehyde-free (aldehydes react with amines to form yellow imines/Schiff bases).
Module 4: Data Summary & Critical Quality Attributes
| Parameter | Method A ( | Method B (Dean-Stark) | Method C ( |
| Target Ester | Methyl / Ethyl | Benzyl | tert-Butyl |
| Reaction Temp | |||
| Racemization Risk | Low (if cooled) | Moderate (due to heat) | Very Low |
| Water Sensitivity | Scavenges Water | Removes Azeotropically | Sensitive (Dry reagents req.) |
| Byproducts | None (Catalytic) |
References
-
BenchChem. (2025).[2] An In-depth Technical Guide to the Synthesis of DL-Threonine Methyl Ester Hydrochloride. Link
-
Master Organic Chemistry. (2011). Carboxylic Acids To Acid Chlorides With SOCl2 – The Mechanism. Link
-
Namba, K., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synthesis. Link
-
Benoiton, N. L. (2017). Chemistry of Peptide Synthesis. CRC Press. (Contextualized via ACS findings on racemization). Link
Sources
Technical Support Center: D-Alanine Isopropyl Ester Hydrochloride Purification
Welcome to the technical support guide for the purification of D-Alanine isopropyl ester hydrochloride (D-Ala-OiPr·HCl). This resource is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this critical chiral intermediate. Recrystallization is a powerful technique for purification, but its success hinges on a deep understanding of the underlying physical and chemical principles. This guide provides in-depth, experience-driven answers to common challenges encountered during the recrystallization process, moving beyond simple instructions to explain the causality behind each step.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What is the most effective solvent system for the recrystallization of D-Alanine isopropyl ester hydrochloride?
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should dissolve the crude D-Ala-OiPr·HCl at an elevated temperature but exhibit poor solubility at lower temperatures, allowing for the recovery of pure crystals upon cooling. For hydrochloride salts of amino acid esters, which are polar and ionic, a range of polar organic solvents and solvent/anti-solvent systems are typically effective.
Expert Analysis & Recommendations:
-
Single Solvent Systems: Polar protic solvents, such as alcohols, are often a good starting point. Isopropanol has been specifically mentioned as a suitable recrystallization solvent for the L-enantiomer, which has identical physical properties to your D-enantiomer[1]. The rationale is that the polarity of isopropanol is sufficient to dissolve the ionic salt at reflux, but its lower polarity compared to water allows for precipitation upon cooling. Other lower-chain alcohols like ethanol may also be effective[2].
-
Solvent/Anti-Solvent Systems: This is often the most powerful and flexible approach. A solvent in which D-Ala-OiPr·HCl is soluble (e.g., Dichloromethane (DCM), Isopropanol) is paired with an "anti-solvent" in which it is insoluble (e.g., Diethyl Ether, Hexanes, Toluene). The crude product is dissolved in a minimal amount of the primary solvent, and the anti-solvent is added dropwise until turbidity (cloudiness) is observed, which indicates the saturation point has been reached. Subsequent cooling then induces crystallization.
-
DCM/Hexanes or Diethyl Ether: This is a common and effective system. D-Ala-OiPr·HCl is dissolved in a minimum volume of DCM, and then hexanes or diethyl ether is added to precipitate the purified product. This method is widely used for purifying various amino acid ester salts[2]. A patent for the L-enantiomer describes a process of concentrating an isopropanol solution and then adding diethyl ether to induce crystallization, achieving purities over 99%[3].
-
Isopropanol/Toluene: Toluene can also serve as an effective anti-solvent with alcohols. A Japanese patent describes recrystallizing D-Alanine ethyl ester hydrochloride from a toluene solution after initial workup, demonstrating its utility in this class of compounds[4].
-
The table below summarizes the properties of recommended solvents to aid in your selection process.
| Solvent | Boiling Point (°C) | Polarity Index | Role | Rationale & Considerations |
| Isopropanol | 82.6 | 4.3 | Primary Solvent | Proven effective for alanine isopropyl ester HCl[1]. Good balance of polarity for dissolving at heat and precipitating upon cooling. |
| Ethanol | 78.4 | 5.2 | Primary Solvent | Generally a good solvent for polar compounds. May show higher solubility than isopropanol, potentially impacting yield[2]. |
| Dichloromethane (DCM) | 39.6 | 3.4 | Primary Solvent | Excellent solvent for many organic salts at room temperature. Its high volatility requires careful handling but is useful in solvent/anti-solvent systems[2][5]. |
| Diethyl Ether | 34.6 | 2.9 | Anti-Solvent | Low polarity and boiling point make it an excellent anti-solvent for precipitating polar salts from more polar primary solvents[3][5]. |
| Hexanes | 69 | 0.1 | Anti-Solvent | Very non-polar, making it a strong anti-solvent to induce precipitation from solvents like DCM[2]. |
| Toluene | 110.6 | 2.4 | Anti-Solvent | Higher boiling point than ether or hexanes. Can be used to precipitate the product from alcohol solutions[4]. |
Question 2: My product is "oiling out" of the solution instead of forming crystals. What causes this and how can I fix it?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high, leading to liquid-liquid phase separation instead of crystallization. The resulting oil is often an impure amorphous form of the product.
Causality & Corrective Actions:
-
Solution is Too Concentrated: The most common cause. The solubility curve is so steep that upon cooling, the solution becomes supersaturated too quickly, exceeding the capacity for orderly crystal lattice formation.
-
Solution: Add a small amount (5-10% of the total volume) of the hot primary solvent back into the mixture to dissolve the oil. Allow the solution to cool much more slowly. A slower cooling rate is crucial as it gives molecules more time to orient themselves into a crystal lattice.
-
-
Cooling Rate is Too Fast: Rapid cooling (e.g., plunging a hot flask into an ice bath) can shock the system, promoting the formation of an oil over crystals.
-
Solution: Allow the solution to cool to room temperature on the benchtop, undisturbed. If necessary, insulate the flask with glass wool or a towel to slow the cooling process further. Once at room temperature, you can then move it to a refrigerator and finally a freezer.
-
-
Inappropriate Solvent System: The chosen solvent may be too good, keeping the product dissolved even at lower temperatures, or there may be significant impurities that are depressing the melting point of your product.
-
Solution: Re-evaluate your solvent system. If using a single solvent, try adding a small amount of an anti-solvent. If using a solvent/anti-solvent pair, you may have too much of the primary solvent. Try reducing the initial volume of the primary solvent or adding more anti-solvent.
-
Troubleshooting Workflow for Oiling Out
Caption: Decision tree for troubleshooting product oiling out.
Question 3: My recrystallization yield is consistently low. What factors affect the yield and how can I optimize it?
Low yield is a common problem that can often be solved by systematically reviewing your procedure. The primary cause is typically excessive solubility of the product in the cold solvent system.
Optimization Strategies:
-
Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your product in solution upon cooling, thereby reducing your final yield.
-
Optimize the Cooling Process: Ensure the solution is cooled to the lowest practical temperature to maximize precipitation. After cooling to room temperature, place the flask in an ice bath (0 °C) or a freezer (-20 °C) for at least an hour.
-
Select a Better Anti-Solvent: If using a solvent/anti-solvent system, ensure the anti-solvent has very low solubility for your product. A more powerful anti-solvent (e.g., switching from diethyl ether to hexanes) can significantly increase precipitation.
-
Prevent Premature Crystallization: If crystals form in the funnel during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and filter the hot solution as quickly as possible.
-
Check the pH: Amino acid esters are sensitive to pH. The hydrochloride salt is stable at acidic pH. If the pH drifts towards neutral or basic, the free amine can be liberated, which has different solubility characteristics and may remain in the solvent[6][7]. Ensure your system remains acidic.
Question 4: After recrystallization, my product's purity is still insufficient. What are the likely impurities and what further steps can I take?
If a single recrystallization does not provide the desired purity, it's important to understand the nature of the remaining impurities. For D-Ala-OiPr·HCl, common impurities include the starting material (D-Alanine), the opposite enantiomer (L-Ala-OiPr·HCl), and byproducts from the esterification reaction.
Next-Step Purification Strategies:
-
Second Recrystallization: A second recrystallization using the same or a different solvent system can often remove remaining impurities.
-
Charcoal Treatment: If the product has a noticeable color, it may be due to high molecular weight, colored byproducts. Adding a small amount of activated charcoal to the hot solution before filtration can adsorb these impurities. Use charcoal sparingly as it can also adsorb your product.
-
Acid/Base Wash: Before recrystallization, you can perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (like DCM) and wash it with a dilute aqueous acid solution (e.g., 1N HCl). This can help remove any basic impurities. The product should remain in the organic layer.
-
Enantiomeric Purity Check: The most challenging impurity to remove by recrystallization is the L-enantiomer. If high enantiomeric purity is critical, you may need to analyze your product by chiral HPLC[8]. Recrystallization is generally not effective at separating enantiomers unless specialized chiral resolving agents are used. The purity issue may stem from the original D-Alanine starting material.
Experimental Protocols
Protocol 1: Step-by-Step Recrystallization using Isopropanol/Diethyl Ether
This protocol is a robust starting point for the purification of D-Ala-OiPr·HCl.
-
Dissolution: Place the crude D-Ala-OiPr·HCl (e.g., 5.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of warm isopropanol (start with ~10-15 mL) and heat the mixture gently (to ~40-50 °C) with stirring until all the solid dissolves[3]. Add more isopropanol in small portions only if necessary.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: Remove the flask from the heat and allow it to begin cooling slowly. While the solution is still warm, add diethyl ether dropwise with continuous stirring until the solution becomes faintly and persistently cloudy (turbid).
-
Cooling & Crystal Growth: Cover the flask and allow it to cool undisturbed to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
General Recrystallization Workflow Diagram
Caption: Standard workflow for purifying a solid by recrystallization.
References
-
PrepChem. (n.d.). Synthesis of D-alanyl-α-L-aspartyl-D-alanine isopropyl ester. PrepChem.com. Retrieved from [Link]
- Google Patents. (2019). CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride.
- Google Patents. (2021). CN112630314B - Separation method of L-alanine isopropyl ester hydrochloride and enantiomer thereof.
- Google Patents. (2009). JP4356292B2 - Method for producing amino acid ester hydrochloride.
- Google Patents. (2017). CN106518694A - Novel preparation method of L-alanine isopropyl ester hydrochloride.
-
ResearchGate. (2017). How to purify/recrystallize l-alanine isopropyl ester HCl? Retrieved from [Link]
-
PubChem. (n.d.). L-Alanine isopropyl ester hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]
- Google Patents. (2003). JP2003137850A - Method for producing amino acid ester hydrochloride.
-
Organic Syntheses. (n.d.). PREPARATION OF (2S,5S)-1-BENZOYL-2-tert-BUTYL-3,5-DIMETHYLIMIDAZOLIDIN-4-ONE. Retrieved from [Link]
-
ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]
-
Kubica, K., et al. (2019). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 24(18), 3349. Retrieved from [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
Ananda, K., & Vasantha, B. (2005). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry, 44B, 1479-1483. Retrieved from [Link]
Sources
- 1. CN106518694A - Novel preparation method of L-alanine isopropyl ester hydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride - Google Patents [patents.google.com]
- 4. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. CN112630314B - Separation method of L-alanine isopropyl ester hydrochloride and enantiomer thereof - Google Patents [patents.google.com]
Validation & Comparative
Technical Comparison: D-Alanine Isopropyl Ester HCl vs. Ethyl Ester HCl in Synthetic Applications
Executive Summary
In the precise landscape of peptide synthesis and medicinal chemistry, the choice between D-Alanine Isopropyl Ester Hydrochloride (D-Ala-OiPr[1]·HCl) and its Ethyl Ester counterpart (D-Ala-OEt[2][3]·HCl) is rarely arbitrary. While both serve as C-terminal protection groups and prodrug scaffolds, their divergent steric and physicochemical profiles dictate their utility.
The Verdict:
-
Select D-Alanine Ethyl Ester HCl for standard peptide synthesis where rapid, mild deprotection (saponification) is required and cost-efficiency is paramount.
-
Select D-Alanine Isopropyl Ester HCl when the synthesis requires enhanced stability against premature hydrolysis (particularly under basic conditions) or when designing prodrugs requiring higher lipophilicity (LogP) for improved membrane permeability.
Physicochemical Profile Comparison
The following data consolidates physical properties critical for process scaling and handling.
| Feature | D-Alanine Ethyl Ester HCl | D-Alanine Isopropyl Ester HCl |
| CAS Number | 6331-09-5 | 39613-92-8 |
| Molecular Weight | 153.61 g/mol | 167.63 g/mol |
| Molecular Formula | C | C |
| Melting Point | 78–83 °C | ~85 °C (Hygroscopic) |
| Steric Bulk (Taft | -0.07 (Moderate) | -0.47 (High) |
| Hydrolytic Stability | Moderate (Standard Lability) | High (Sterically Shielded) |
| Primary Utility | Standard Intermediate | Stable Intermediate / Prodrug |
Mechanistic Analysis: The Steric Advantage
As a Senior Scientist, it is crucial to look beyond the molecular weight and understand the causality of performance. The primary differentiator is the steric hindrance provided by the isopropyl group compared to the ethyl group.
Hydrolysis Kinetics & Stability
The isopropyl group introduces a branched methyl structure adjacent to the ester oxygen. In a nucleophilic acyl substitution (such as base-catalyzed hydrolysis or saponification), the nucleophile (OH⁻) must attack the carbonyl carbon.
-
Ethyl Ester: The linear ethyl chain offers minimal resistance to the incoming nucleophile. The transition state is lower in energy, leading to faster hydrolysis (
is higher). -
Isopropyl Ester: The two methyl groups on the
-carbon of the alcohol moiety create a steric "umbrella." This raises the energy of the tetrahedral intermediate and the transition state, significantly slowing down hydrolysis ( is lower).
Experimental Implication: If your synthetic route involves mild basic workups (e.g., removing Fmoc groups with piperidine), D-Ala-OiPr is significantly less likely to undergo premature cleavage or transesterification than D-Ala-OEt.
Visualization: Hydrolysis Pathway & Steric Shielding
The following diagram illustrates the mechanistic difference where the isopropyl group hinders the nucleophilic attack.
Caption: Comparative mechanistic flow showing how the isopropyl group exerts steric hindrance at the nucleophilic attack stage, reducing hydrolysis rates.
Synthetic Utility & Protocols
Protocol A: Synthesis of D-Alanine Isopropyl Ester HCl
While the ethyl ester is commoditized, the isopropyl ester often requires in-house preparation or custom ordering. Below is a robust, self-validating protocol adapted for high purity, utilizing thionyl chloride (
Safety Note: Perform in a fume hood.
Reagents:
-
D-Alanine (1.0 eq)
-
Isopropanol (anhydrous, solvent & reactant)
-
Thionyl Chloride (
, 1.2–1.5 eq) -
Catalyst: Alumina (
) (Optional, for green acceleration)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with anhydrous isopropanol (10–15 mL per gram of D-Alanine). Cool to 0–5 °C in an ice bath.
-
Activation: Dropwise add thionyl chloride (
) over 30 minutes. Observation: Exothermic reaction; maintain temp <10 °C. -
Addition: Add D-Alanine solid in portions. Checkpoint: Solution should remain clear/suspension, no dark coloration.
-
Reflux: Heat the mixture to reflux (82 °C) for 4–6 hours.
-
Validation: Monitor via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Ninhydrin stain will show the ester spot (
higher than free amino acid).
-
-
Workup: Concentrate the solution under reduced pressure to remove excess isopropanol and HCl/SO2.
-
Crystallization: Dissolve the residue in a minimum amount of hot isopropanol and precipitate with diethyl ether.
-
Isolation: Filter the white crystalline solid (D-Ala-OiPr·HCl). Dry in a vacuum desiccator.
Protocol B: Peptide Coupling (General)
When using these esters as the C-terminal component in peptide synthesis.
Reagents:
-
N-Protected Amino Acid (e.g., Boc-Phe-OH)
-
Coupling Agent: EDC·HCl / HOBt (or HATU for difficult couplings)
-
Base: DIPEA (N,N-Diisopropylethylamine)
Workflow Diagram:
Caption: Standard convergent peptide coupling workflow applicable to both esters.
Performance Data & Application Contexts[6]
Comparative Stability Data
In biological systems (simulated gastric fluid or plasma), the half-life (
| Medium | D-Ala-OEt | D-Ala-OiPr | Interpretation |
| PBS (pH 7.4) | ~17 mins | ~35–45 mins | Isopropyl provides 2x stability in neutral buffer. |
| Rat Plasma | Rapid | Moderate | Isopropyl resists enzymatic esterase cleavage longer. |
| Basic Solution | Fast | Slow | Isopropyl resists saponification during synthesis. |
Application Scenarios
-
Prodrug Design:
-
D-Ala-OiPr: Preferred when the drug needs to cross the Blood-Brain Barrier (BBB) or requires a longer circulating half-life. The increased lipophilicity (higher LogP) aids passive diffusion.
-
D-Ala-OEt: Preferred for rapid release prodrugs where quick hydrolysis in the plasma is desired.
-
-
Chiral Resolution:
-
Both esters are used as chiral auxiliaries. However, the isopropyl ester often yields higher enantiomeric excess (ee%) in kinetic resolution processes because the steric bulk accentuates the energy difference between diastereomeric transition states.
-
References
-
PubChem. D-Alanine isopropyl ester. National Library of Medicine. Available at: [Link]
- Google Patents.Synthesis method of intermediate L-alanine isopropyl ester hydrochloride. CN109467515B.
-
National Institutes of Health (NIH). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. PMC5016223. Available at: [Link]
Sources
- 1. CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride - Google Patents [patents.google.com]
- 2. DL -Alanine ethyl ester = 99.0 AT 617-27-6 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. :: D-Alanine Isopropyl Ester | Cas no:79487-89-1 | Svaklifesciences :: [svaklifesciences.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Comparison of D- and L-Alanine Isopropyl Ester HCl
In the landscape of pharmaceutical development and chiral chemistry, the precise characterization of enantiomers is not merely a procedural step but a cornerstone of safety, efficacy, and innovation. D-Alanine isopropyl ester hydrochloride and L-Alanine isopropyl ester hydrochloride are pivotal chiral building blocks, whose stereochemical identity governs their biological activity and integration into larger molecules.[1] This guide provides an in-depth spectroscopic comparison, moving from fundamental structural confirmation to the nuanced techniques required for definitive enantiomeric differentiation. We will explore the "why" behind our experimental choices, ensuring a self-validating analytical approach for researchers in the field.
Part 1: The Foundation - Structural Confirmation via Achiral Spectroscopy
Before one can differentiate between mirror images, the fundamental structure of the molecule must be unequivocally confirmed. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the workhorses for this task.
A critical, foundational concept must be understood from the outset: in an achiral environment, the NMR and IR spectra of two enantiomers are identical . These techniques probe the connectivity of atoms and the nature of chemical bonds, which are the same in both D- and L-forms. Their value lies in confirming that the sample is, indeed, alanine isopropyl ester HCl, free from significant impurities.
Expected Spectroscopic Data (Achiral)
| Technique | Expected Observations for both D- and L-isomers |
| ¹H NMR | Signals corresponding to the α-proton, the isopropyl methine (CH), the alanine methyl (CH₃), and the isopropyl methyls (CH₃)₂. The presence of the ammonium hydrochloride salt will result in a broad signal for the NH₃⁺ protons. |
| ¹³C NMR | Resonances for the carbonyl carbon (C=O), the α-carbon, the isopropyl methine carbon, the alanine methyl carbon, and the isopropyl methyl carbons. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching of the ammonium salt, C-H stretching, a strong C=O (ester) stretch, and C-O stretching. |
| Mass Spec. (MS) | The molecular ion peak corresponding to the protonated free base [C₆H₁₃NO₂ + H]⁺. |
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve 5-10 mg of the alanine isopropyl ester HCl sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.
Causality: DMSO-d₆ is often a good choice for hydrochloride salts as it can solubilize the sample while providing a distinct residual solvent peak for referencing. The shimming process is crucial as it ensures that all molecules in the sample experience the same magnetic field strength, leading to sharp, well-resolved peaks.
Below is a workflow diagram illustrating the initial analysis stage.
Caption: Workflow for initial structural verification.
Part 2: The Decisive Step - Enantiomeric Differentiation
Having confirmed the chemical identity, we now address the core challenge: distinguishing the D-isomer from the L-isomer. This requires techniques that can probe the three-dimensional arrangement of atoms in space, or "stereochemistry."
Technique 1: Optical Rotation
The most fundamental chiroptical technique is polarimetry, which measures the rotation of plane-polarized light.
-
Principle: Enantiomers are optically active, meaning they rotate plane-polarized light. The D- and L-isomers will rotate light by the exact same magnitude but in opposite directions. The L-isomer of alanine isopropyl ester hydrochloride is specified to have a specific rotation, [α]²⁰/D, between +1.0 and +3.0 degrees (c=2 in methanol). By definition, the D-isomer will have a specific rotation of -1.0 to -3.0 degrees under the same conditions.
Experimental Protocol: Measuring Specific Rotation
-
Solution Preparation: Accurately prepare a solution of the sample at a known concentration (e.g., 2 g per 100 mL, or c=2) in a specified solvent (e.g., methanol).
-
Instrumentation: Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm).
-
Measurement: Fill the polarimeter cell with the solution, ensuring no air bubbles are present. Measure the observed rotation (α).
-
Calculation: Calculate the specific rotation using the formula: [α] = α / (l * c), where 'l' is the path length of the cell in decimeters and 'c' is the concentration in g/mL.
Trustworthiness: This is a self-validating system. A non-zero rotation confirms the sample is enantiomerically enriched. A racemic mixture (50:50 D and L) will have a net rotation of zero. The sign of the rotation (+ or -) directly identifies the predominant enantiomer.
Technique 2: NMR Spectroscopy with Chiral Auxiliaries
While standard NMR cannot distinguish enantiomers, its power can be unlocked by introducing a chiral resolving agent.
-
Principle: A chiral resolving agent (either a solvating agent or a derivatizing agent) interacts with the D and L enantiomers to form transient diastereomeric complexes.[2][3] Diastereomers have different physical properties and, crucially, distinct NMR spectra. This results in the separation of signals in the NMR spectrum, allowing for the identification and quantification of each enantiomer.[2]
Hypothetical Example: If a racemic mixture of alanine isopropyl ester HCl is analyzed in the presence of a chiral solvating agent, a proton signal that appears as a single quartet in the standard spectrum (e.g., the α-proton) would split into two separate quartets—one for the D-enantiomer complex and one for the L-enantiomer complex. The integration ratio of these two new peaks would reveal the enantiomeric ratio of the sample.
Technique 3: Vibrational Circular Dichroism (VCD)
VCD is a powerful technique that provides an infrared spectrum sensitive to chirality.
-
Principle: VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[4][5] For a chiral molecule, the VCD spectrum is not zero and consists of positive and negative bands. Crucially, enantiomers produce VCD spectra that are perfect mirror images of each other. This "mirror-image" relationship provides an unambiguous determination of the absolute configuration.[4]
The decision-making process for chiral analysis is outlined below.
Caption: Decision workflow for chiral analysis.
Summary Comparison
| Spectroscopic Method | Information Provided | Distinguishes Enantiomers? | Key Insight |
| ¹H & ¹³C NMR (achiral solvent) | Atomic connectivity and chemical environment | No | Confirms the molecular structure is correct. |
| FT-IR Spectroscopy | Presence of functional groups | No | Verifies key chemical bonds (e.g., C=O, N-H). |
| Mass Spectrometry | Molecular weight and fragmentation pattern | No | Confirms the molecular formula. |
| Polarimetry | Direction and magnitude of optical rotation | Yes | The sign (+ or -) provides a direct, albeit low-resolution, assignment. |
| NMR (with chiral agent) | Diastereomeric differences in chemical shifts | Yes | Allows for precise quantification of enantiomeric excess (e.e.). |
| Vibrational Circular Dichroism (VCD) | Differential absorption of polarized IR light | Yes | Provides an unambiguous "fingerprint" of the absolute configuration. |
Conclusion
The spectroscopic analysis of D- and L-Alanine isopropyl ester HCl is a tale of two distinct analytical objectives. First, the foundational techniques of NMR, IR, and MS are employed in an achiral context to rigorously confirm the molecule's covalent structure and purity. Once this identity is established, the investigation must pivot to specialized chiroptical techniques. Polarimetry offers a rapid, definitive assignment of the dominant enantiomer, while more advanced methods like NMR with chiral resolving agents or VCD spectroscopy provide not only identification but also precise quantification and a deeper insight into the molecule's absolute stereochemistry. For the discerning researcher, mastering this two-part analytical workflow is essential for ensuring the integrity and success of their chiral chemistry endeavors.
References
-
J&K Scientific LLC. (2023). L-Alanine Properties. [Link]
-
PubChem. L-Alanine isopropyl ester hydrochloride. [Link]
- Google Patents. CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride.
-
Labuta, J., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Nature Communications, 4, 2188. [Link]
-
Akai, S., et al. (2007). Chiral Discrimination of Dansylated Alanine Methyl Ester on a Modified Clay Surface: Vibrational Circular Dichroism Approach. Bulletin of the Chemical Society of Japan, 80(11), 2189-2195. [Link]
-
Luber, S., et al. (2017). Vibrational Circular Dichroism Spectroscopy with a Classical Polarizable Force Field: Alanine in the Gas and Condensed Phases. Journal of Chemical Theory and Computation, 13(3), 1237-1249. [Link]
-
Ai, P., et al. (2020). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 58(11), 1051-1057. [Link]
Sources
Comparative study of different catalysts for D-Alanine isopropyl ester hcl synthesis
Executive Summary
The synthesis of D-Alanine isopropyl ester hydrochloride presents a specific set of challenges distinct from simple methyl or ethyl esters. The secondary alcohol (isopropanol) introduces steric hindrance, significantly reducing reaction rates compared to primary alcohols. Furthermore, the retention of the D-configuration is critical; harsh thermal conditions or prolonged exposure to strong bases can induce racemization via enolization.
This guide evaluates three primary catalytic methodologies: Thionyl Chloride (
Mechanistic Principles & Challenges
The Steric-Electronic Conflict
Standard Fischer esterification relies on the protonation of the carbonyl oxygen to make it susceptible to nucleophilic attack by the alcohol.
-
The Problem: Isopropanol is a secondary alcohol. It is a weaker nucleophile and more sterically hindered than methanol.
-
The Risk: To compensate for slow kinetics, operators often increase temperature. However, high temperatures (
) facilitate the removal of the -proton, leading to a planar enol intermediate and subsequent racemization (loss of optical purity).
Visualization: Activation Pathways
The following diagram contrasts the activation pathways of the standard acid chloride method versus the silyl-mediated approach.
Figure 1: Mechanistic comparison. Note that TMSCl generates HCl in situ while simultaneously activating the carboxyl group via transient silylation, often allowing for milder conditions.
Comparative Analysis of Catalysts
Method A: Thionyl Chloride ( ) – The Industrial Standard
This method generates HCl in situ and converts the amino acid to a highly reactive acid chloride intermediate.
-
Performance: High conversion rates due to the irreversible removal of water (consumed by
). -
Scalability: Excellent for kg-scale batches.
-
Drawbacks: Generates
gas (scrubber required). Highly exothermic addition.
Method B: Trimethylsilyl Chloride (TMSCl) – The Precision Tool
TMSCl reacts with alcohols to release anhydrous HCl. Crucially, it also acts as a dehydrating agent (scavenging water to form hexamethyldisiloxane) and can transiently protect the acid as a silyl ester, making it more soluble in organic solvents.
-
Performance: Highest purity profiles. Often proceeds at Room Temperature (RT) or mild heat (
), preserving chirality. -
Scalability: Moderate (reagents are more expensive than
). -
Drawbacks: Moisture sensitivity of the reagent.
Method C: p-Toluenesulfonic Acid (p-TSA) – The Azeotropic Route
Uses a Dean-Stark trap to physically remove water from the reaction equilibrium.[1]
-
Performance: Slower for isopropyl esters.
-
Risk: Requires refluxing solvents (Toluene
or Cyclohexane ). The high thermal load of Toluene poses a severe racemization risk for D-Alanine. -
Recommendation: Only use with Cyclohexane (lower BP) if this method is chosen.
Summary Data Table
| Feature | Thionyl Chloride ( | TMSCl (Chlorotrimethylsilane) | p-TSA (Dean-Stark) |
| Yield | 90 – 94% | 92 – 96% | 80 – 85% |
| Purity (HPLC) | >99% | >99.5% | 95 – 98% |
| Racemization Risk | Low (if T < 50°C) | Very Low (RT reaction) | High (if T > 80°C) |
| Reaction Time | 24 Hours | 12 – 24 Hours | 24 – 48 Hours |
| Workup Difficulty | Moderate (Gas evolution) | Easy (Volatiles removal) | Moderate (Solvent wash) |
| Safety Profile | Hazardous ( | Corrosive / Flammable | Moderate |
Recommended Experimental Protocols
Protocol 1: The High-Purity Method (TMSCl)
Recommended for drug discovery and applications requiring high enantiomeric excess.
Reagents:
-
D-Alanine (10 mmol)
-
Isopropanol (Dry, 50 mL)
-
Chlorotrimethylsilane (TMSCl) (20-25 mmol, 2.0-2.5 equiv)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and a drying tube (CaCl2) or
line. -
Suspension: Add D-Alanine to the dry isopropanol. The amino acid will not dissolve initially.
-
Addition: Cool the suspension to
in an ice bath. Add TMSCl dropwise via syringe. Note: The reaction with alcohol is exothermic. -
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 12–24 hours.[2]
-
Checkpoint: The solution should become clear as the amino acid converts to the ester hydrochloride.
-
-
Workup: Concentrate the mixture on a rotary evaporator (bath
) to remove excess isopropanol and volatile siloxanes. -
Precipitation: Add cold diethyl ether (
) to the residue to precipitate the D-Alanine isopropyl ester HCl as a white solid. -
Isolation: Filter and dry under vacuum.[3]
Protocol 2: The Scale-Up Method ( )
Recommended for producing large batches (>100g) where reagent cost is a factor.
Reagents:
-
D-Alanine (1.0 equiv)
-
Isopropanol (10-15 volumes)
-
Thionyl Chloride (1.2 - 1.5 equiv)
Step-by-Step:
-
Chilling: Place isopropanol in a reactor and cool to
to . -
Activation: Add
dropwise, maintaining temperature below . Stir for 30 mins to generate HCl in situ. -
Addition: Add solid D-Alanine in portions.
-
Heating: Slowly warm to
. Do not reflux vigorously. Stir for 24 hours. -
Quenching/Workup: Evaporate solvent under reduced pressure.
-
Purification: Recrystallize from Isopropanol/Ether or Isopropanol/Hexane.
Workflow Decision Matrix
Use the following logic flow to select the appropriate method for your specific constraints.
Figure 2: Decision matrix for catalyst selection based on scale, purity requirements, and equipment availability.
Critical Control Points
-
Moisture Control: Both
and TMSCl react violently with water. Ensure all glassware is flame-dried and isopropanol is anhydrous ( water). -
Temperature vs. Chirality:
-
D-Alanine is susceptible to racemization at the
-carbon. -
Limit: Never exceed
unless absolutely necessary. If using p-TSA, avoid Toluene (BP ); use Cyclohexane (BP ) or Benzene (if safety permits).
-
-
Order of Addition: Always add the catalyst to the alcohol before adding the amino acid (for
) or add catalyst to the amino acid/alcohol suspension at . Adding to dry amino acid can cause charring.
References
-
Li, Z., et al. (2024). Synthesis method of intermediate L-alanine isopropyl ester hydrochloride. CN Patent 109467515B.
-
Brook, M. A., et al. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. PMC (National Institutes of Health).
-
PrepChem. Synthesis of D-alanyl-α-L-aspartyl-D-alanine isopropyl ester. (Detailed protocol for peptide coupling intermediates).
-
Bolchi, C., et al. (2016). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. AIR Unimi (University of Milan).
-
Guidechem. (2024). Synthesis methods of L-Alanine Isopropyl Ester Hydrochloride.
Sources
Validation of a New Analytical Method for D-Alanine Isopropyl Ester HCl Quantification
Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of peptide-based pharmaceuticals and prodrugs, D-Alanine Isopropyl Ester Hydrochloride serves as a critical chiral intermediate. Historically, quantification of this amino acid ester has relied on non-aqueous titration. While cost-effective, titration lacks specificity, often failing to distinguish between the intact ester, its hydrolysis products (D-Alanine), and transesterification impurities (Methyl/Ethyl esters).
This guide validates a Stability-Indicating Reversed-Phase HPLC (RP-HPLC) Method using ion-pairing chromatography. We compare this new protocol against the traditional titration method, demonstrating superior specificity and accuracy essential for ICH Q2(R2) compliance.
Methodological Comparison: HPLC vs. Titration
The following table contrasts the legacy method with the proposed high-performance alternative.
| Feature | Method A: Novel RP-HPLC (Ion-Pairing) | Method B: Traditional Non-Aqueous Titration |
| Principle | Separation based on hydrophobicity and ionic interaction; UV detection. | Acid-base neutralization (Perchloric acid) in non-aqueous solvent. |
| Specificity | High. Resolves D-Ala-OiPr from D-Alanine, Methyl/Ethyl esters, and synthesis byproducts. | Low. Reacts with any basic nitrogen (e.g., free D-Alanine degradation product). |
| Sensitivity (LOD) | ~0.02 µg/mL (Trace impurity detection). | ~1-2 mg (Bulk assay only). |
| Stability Indicating? | Yes. Detects degradation (hydrolysis) over time. | No. Cannot distinguish active drug from degradants. |
| Throughput | Moderate (7-10 min run time). | High (2-3 min per sample). |
| Primary Use Case | Final product release, stability studies, impurity profiling. | Raw material receipt (gross assay) only. |
The Validated Protocol (Method A)
Mechanistic Rationale
D-Alanine Isopropyl Ester is a polar, positively charged molecule at neutral pH. Standard C18 columns often yield poor retention and peak tailing due to silanol interactions.
-
Expert Insight: We utilize Sodium Heptanesulfonate as an ion-pairing agent.[1] The sulfonate tail binds to the stationary phase, while the anionic head interacts with the ammonium group of the analyte, increasing retention and sharpening peak shape.
Operating Conditions
-
Instrument: HPLC System with UV/PDA Detector (e.g., Agilent 1260/Waters Alliance).
-
Column: Octadecyl silane (C18), 250 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or equivalent).
-
Mobile Phase:
-
Buffer: Dissolve 1.36g KH₂PO₄ and 1.0g Sodium 1-Heptanesulfonate in 1000 mL water; adjust pH to 3.0 with dilute Phosphoric Acid.
-
Ratio: Buffer : Acetonitrile (75 : 25 v/v).
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 210 nm (Ester carbonyl absorption).
-
Column Temp: 30°C.
-
Injection Volume: 10 µL.
Analytical Workflow Diagram
The following diagram outlines the logical flow of the validation process, ensuring self-correcting quality checks.
Figure 1: Step-by-step analytical workflow for D-Alanine Isopropyl Ester HCl quantification.
Experimental Validation Data
The following data summarizes the validation results according to ICH Q2(R2) guidelines.
Specificity (Stress Testing)
Samples were subjected to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3% H₂O₂) stress.
-
Result: The method successfully resolved the parent peak (RT ~6.5 min) from the degradation product D-Alanine (RT ~2.5 min).
-
Comparison: Titration showed no change in assay value despite 15% degradation in the base-stressed sample, proving it is not stability-indicating.
Linearity & Range
A five-point calibration curve was constructed from 50% to 150% of the target concentration (0.5 mg/mL).
| Parameter | Result | Acceptance Criteria |
| Range | 0.25 – 0.75 mg/mL | 80-120% of Test Conc. |
| Regression Equation | y = 34502x + 120 | N/A |
| Correlation (r²) | 0.9998 | ≥ 0.999 |
Accuracy (Recovery)
Spiked placebo samples were analyzed at three levels.
| Spike Level | Recovery (%) | RSD (%) |
| 50% | 99.4% | 0.8% |
| 100% | 100.2% | 0.5% |
| 150% | 99.8% | 0.6% |
Decision Logic for Method Selection
When should you switch from titration to this HPLC method?
Figure 2: Decision matrix for selecting the appropriate analytical technique.
Discussion & Insights
The validation confirms that the Ion-Pairing RP-HPLC method is robust and superior to titration for stability testing.
-
Causality of Choice: The use of pH 3.0 phosphate buffer ensures the amine moiety is protonated, while the heptanesulfonate ion pair prevents rapid elution on the C18 column. This creates a "pseudo-stationary phase" that retains the polar amino acid ester effectively.
-
Impurity Profiling: Unlike titration, this method quantifies D-Alanine Methyl Ester and D-Alanine Ethyl Ester (common synthesis byproducts from solvent swaps), which often co-elute in standard C18 methods but are resolved here due to subtle hydrophobicity differences managed by the ion-pairing agent.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[3][4] [Link]
-
Chinese Journal of Pharmaceuticals. Determination of the Related Substances in L-Alanine Isopropyl Ester Hydrochloride by HPLC. (2021).[5] [Link][5]
- Google Patents.
-
Helix Chromatography. HPLC Methods for analysis of Alanine isopropyl ester.[Link]
Sources
- 1. Method for determining related substances of L-alanine isopropyl ester hydrochloride by adopting high performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 2. jpsionline.com [jpsionline.com]
- 3. database.ich.org [database.ich.org]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. Determination of the Related Substances in L-Alanine Isopropyl Ester Hydrochloride by HPLC with Pre-column Online Derivatization of OPA [cjph.com.cn]
Navigating Enzymatic Assays: A Comparative Guide to the Cross-Reactivity of D-Alanine Isopropyl Ester HCl
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and biochemical research, the precision of enzymatic assays is paramount. The introduction of chiral molecules, such as D-Alanine isopropyl ester HCl, into these systems necessitates a thorough understanding of their potential for cross-reactivity. This guide, compiled by our senior application scientists, provides an in-depth analysis of the enzymatic behavior of D-Alanine isopropyl ester HCl, comparing it with relevant alternatives and offering a framework for assessing its specificity in your assays.
The Significance of Stereochemistry in Enzyme-Substrate Interactions
Enzymes, with their highly specific three-dimensional active sites, are chiral catalysts. This inherent chirality dictates their interaction with substrates, often leading to a high degree of stereoselectivity. While L-amino acids are the predominant enantiomers in biological systems, the increasing use of D-amino acids in peptidomimetics and other therapeutic agents underscores the importance of evaluating their enzymatic stability and potential for off-target effects.
D-Alanine isopropyl ester HCl, a derivative of the non-proteinogenic D-alanine, serves as a crucial chiral building block in the synthesis of various pharmaceuticals, including nucleotide prodrugs for treating conditions like hepatitis C.[1] Its isopropyl ester modification enhances its lipophilicity, which can be advantageous for cell permeability but also introduces the potential for hydrolysis by esterases and other hydrolases.
Potential for Cross-Reactivity: A Mechanistic Perspective
The primary concern for cross-reactivity of D-Alanine isopropyl ester HCl in enzymatic assays revolves around its potential to be recognized and processed by enzymes that typically act on L-amino acid esters or other structurally similar molecules. The key enzyme classes to consider are proteases and esterases.
Serine Proteases: A Case Study in Stereoselectivity
Serine proteases, such as trypsin and chymotrypsin, are a well-characterized class of enzymes that cleave peptide bonds. Their substrate specificity is largely determined by the nature of the amino acid residue at the P1 position of the substrate, which fits into the S1 pocket of the enzyme. While their primary function is peptide bond hydrolysis, many proteases also exhibit esterase activity.
However, a significant body of research indicates that proteases generally display a strong preference for L-amino acid substrates over their D-enantiomers. This preference is a direct consequence of the precise stereochemical arrangement of the enzyme's active site, which has evolved to optimally bind and orient L-amino acids for catalysis. The presence of a D-amino acid can lead to steric hindrance and improper positioning within the active site, significantly reducing the rate of catalysis.
Esterases and Lipases: A Broader Substrate Scope
Esterases and lipases are hydrolases that catalyze the cleavage of ester bonds. Unlike many proteases, some lipases and esterases exhibit broader substrate specificity and can hydrolyze a variety of esters, including those of amino acids. Some of these enzymes have been shown to be stereoselective, preferentially hydrolyzing one enantiomer from a racemic mixture.
Therefore, it is plausible that D-Alanine isopropyl ester HCl could serve as a substrate for certain esterases or lipases. The rate of this hydrolysis would be dependent on the specific enzyme and the assay conditions.
Comparative Analysis with Alternative Substrates
To provide a practical context for understanding the potential cross-reactivity of D-Alanine isopropyl ester HCl, we compare it with three structurally related compounds:
-
L-Alanine Isopropyl Ester HCl: The L-enantiomer of the target compound. It is expected to be a much better substrate for proteases and some esterases that exhibit L-selectivity.
-
N-Acetyl-L-Alanine Methyl Ester: An N-acetylated L-alanine ester. The acetylation of the amino group prevents its recognition by many proteases that require a free N-terminus, but it can still be a substrate for esterases.
-
Glycine Methyl Ester: A simple amino acid ester without a chiral center at the alpha-carbon. It can serve as a baseline substrate for esterase activity without the influence of stereochemistry at the alpha-carbon.
The following table summarizes the expected relative reactivity of these compounds in common enzymatic assays based on established principles of enzyme specificity.
| Substrate | Enzyme Class | Expected Relative Reactivity | Rationale |
| D-Alanine Isopropyl Ester HCl | Serine Proteases (e.g., Trypsin, Chymotrypsin) | Very Low | Steric hindrance from the D-configuration in the active site. |
| Esterases/Lipases | Variable (Low to Moderate) | Dependent on the specific enzyme's stereoselectivity. Some may exhibit low activity. | |
| L-Alanine Isopropyl Ester HCl | Serine Proteases (e.g., Trypsin, Chymotrypsin) | High | The natural L-configuration is preferred by the enzyme's active site. |
| Esterases/Lipases | High | Generally a good substrate for enzymes that hydrolyze amino acid esters. | |
| N-Acetyl-L-Alanine Methyl Ester | Serine Proteases (e.g., Trypsin, Chymotrypsin) | Very Low | N-acetylation blocks recognition by many proteases. |
| Esterases/Lipases | High | A common substrate for assessing esterase activity. | |
| Glycine Methyl Ester | Serine Proteases (e.g., Trypsin, Chymotrypsin) | Low | Lacks the side chain specificity required by many proteases. |
| Esterases/Lipases | High | A simple, non-chiral substrate for general esterase activity. |
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of D-Alanine isopropyl ester HCl in your specific experimental system, we provide the following detailed protocols for enzymatic hydrolysis assays.
General Assay Principle
The hydrolysis of the amino acid ester can be monitored by detecting the formation of the corresponding amino acid or the change in pH resulting from the production of the carboxylic acid. A common method involves the use of a colorimetric reagent, such as ninhydrin, which reacts with the primary amine of the liberated amino acid to produce a colored product that can be quantified spectrophotometrically.
Experimental Workflow
Caption: General workflow for an enzymatic hydrolysis assay.
Detailed Protocol: Serine Protease Activity Assay
Materials:
-
D-Alanine isopropyl ester HCl
-
L-Alanine isopropyl ester HCl (as a positive control)
-
Trypsin or Chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl)
-
Tris-HCl buffer (50 mM, pH 8.0, containing 20 mM CaCl2 for trypsin)
-
Ninhydrin reagent
-
Quenching solution (e.g., 1 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Substrate Preparation: Prepare stock solutions (e.g., 100 mM) of D-Alanine isopropyl ester HCl and L-Alanine isopropyl ester HCl in the reaction buffer.
-
Reaction Setup: In a 96-well plate, add 50 µL of reaction buffer to each well.
-
Add 25 µL of the substrate solutions to the respective wells to achieve a final desired concentration range (e.g., 0.1 - 10 mM). Include a buffer-only control for each substrate.
-
Initiate Reaction: Add 25 µL of the enzyme solution to each well to start the reaction. For the blank, add 25 µL of 1 mM HCl.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time period (e.g., 30 minutes).
-
Stop Reaction: Stop the reaction by adding 25 µL of the quenching solution to each well.
-
Detection:
-
Add 100 µL of ninhydrin reagent to each well.
-
Seal the plate and heat at 95°C for 15 minutes.
-
Cool the plate to room temperature.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using known concentrations of D-alanine and L-alanine.
-
Calculate the concentration of the product formed in each well.
-
Determine the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).
-
Detailed Protocol: Esterase/Lipase Activity Assay
This protocol is similar to the serine protease assay, with the following modifications:
-
Enzyme: Use a commercially available esterase (e.g., from porcine liver) or a lipase.
-
Buffer: Use a buffer appropriate for the specific esterase/lipase (e.g., phosphate buffer, pH 7.4).
-
Positive Control: N-Acetyl-L-alanine methyl ester or Glycine methyl ester can be used as positive controls.
Interpreting the Results and Ensuring Assay Integrity
By comparing the kinetic parameters obtained for D-Alanine isopropyl ester HCl with those of the control substrates, you can quantitatively assess its cross-reactivity.
-
High Km and low Vmax for D-Alanine isopropyl ester HCl compared to the L-enantiomer would confirm low affinity and/or slow turnover by the enzyme, indicating minimal cross-reactivity.
-
Comparable kinetic parameters to the L-enantiomer or other ester substrates would suggest significant cross-reactivity, which may interfere with your primary assay.
Self-Validating System: To ensure the integrity of your results, it is crucial to include proper controls in every experiment:
-
No-enzyme control: To account for any non-enzymatic hydrolysis of the substrate.
-
No-substrate control: To measure any background signal from the enzyme preparation or the buffer.
-
Positive control: To confirm that the enzyme is active under the assay conditions.
Conclusion and Recommendations
The stereochemical configuration of D-Alanine isopropyl ester HCl makes it a poor substrate for most proteases, which exhibit high fidelity for L-amino acids. However, the potential for hydrolysis by esterases and lipases should not be disregarded, especially in complex biological matrices or during long incubation periods.
We strongly recommend performing preliminary cross-reactivity studies, as outlined in this guide, whenever introducing D-Alanine isopropyl ester HCl or other D-amino acid derivatives into an enzymatic assay. This proactive approach will ensure the specificity and reliability of your results, ultimately contributing to the robustness of your research and development efforts.
References
-
Hedstrom, L. (2002). Serine Protease Mechanism and Specificity. Chemical Reviews, 102(12), 4501-4524. [Link]
-
Chem-Impex. (n.d.). L-Alanine isopropyl ester hydrochloride. Retrieved from [Link]
-
Bordusa, F. (2002). Proteases in Organic Synthesis. Chemical Reviews, 102(12), 4817-4868. [Link]
-
Bornscheuer, U. T. (2002). Lipase-catalyzed syntheses of monoacylglycerols. Enzyme and Microbial Technology, 31(5), 573-586. [Link]
-
G-Biosciences. (n.d.). Protease Assays. Retrieved from [Link]
Sources
Benchmarking the performance of D-Alanine isopropyl ester hcl against other chiral building blocks
This guide provides a technical benchmark of D-Alanine Isopropyl Ester Hydrochloride (D-Ala-OiPr·HCl) , analyzing its utility in peptide synthesis and medicinal chemistry relative to standard alternatives like methyl, ethyl, and tert-butyl esters.
Executive Summary: The "Goldilocks" Ester
In drug development, the choice of C-terminal protection for amino acids is a strategic decision balancing stability , solubility , and deprotection conditions .
D-Alanine Isopropyl Ester HCl occupies a unique niche. Unlike methyl esters (too labile) or tert-butyl esters (requires acidic cleavage), the isopropyl ester offers a sterically hindered profile that resists spontaneous hydrolysis while remaining susceptible to specific enzymatic cleavage (esterases) or mild saponification.[1] Furthermore, the D-configuration confers resistance to endogenous proteases, making this building block essential for peptidomimetics and metabolically stable prodrugs.
Key Differentiators
-
Racemization Suppression: The steric bulk of the isopropyl group reduces
-proton abstraction rates compared to methyl esters. -
Lipophilicity: Higher LogP enhances membrane permeability for prodrug applications.
-
Proteolytic Stability: The D-enantiomer prevents rapid degradation by ubiquitous L-specific peptidases.[2]
Comparative Benchmark Analysis
The following data synthesizes physicochemical properties and performance metrics of D-Ala-OiPr[3][4]·HCl against its primary competitors: D-Alanine Methyl Ester (D-Ala-OMe) and D-Alanine tert-Butyl Ester (D-Ala-OtBu) .
Table 1: Physicochemical & Performance Profile[5]
| Feature | D-Ala-Isopropyl Ester (OiPr) | D-Ala-Methyl Ester (OMe) | D-Ala-tert-Butyl Ester (OtBu) |
| Steric Bulk (Taft | -0.47 (Moderate) | 0.00 (Reference) | -1.54 (High) |
| Hydrolytic Stability | High (Stable at pH 7-8) | Low (Prone to spontaneous hydrolysis) | Very High (Requires strong acid) |
| Deprotection | Saponification / Esterases | Mild Saponification | Acidolysis (TFA/HCl) |
| Racemization Risk | Low (Steric hindrance) | Moderate | Very Low |
| Lipophilicity (LogP) | ~0.15 (Better cell penetration) | ~ -0.6 (Hydrophilic) | ~0.6 (High) |
| Primary Application | Prodrugs, Stable Peptides | Scale-up Synthesis | SPPS (Side-chain orthogonal) |
Deep Dive: Hydrolytic Stability & Prodrug Kinetics
The isopropyl group introduces significant steric hindrance around the carbonyl carbon. Experimental data suggests that isopropyl esters hydrolyze 3-4x slower than methyl esters under physiological conditions (pH 7.4), preventing premature drug release before reaching the target tissue. However, they remain excellent substrates for intracellular carboxylesterases.
Diagram 1: Hydrolysis & Stability Hierarchy
This diagram illustrates the kinetic stability relationship between the ester types.
Caption: Comparative stability hierarchy. D-Ala-OiPr provides a stability window ideal for prodrugs, resisting spontaneous hydrolysis while permitting enzymatic activation.
Mechanism of Action: Racemization Suppression[6]
One of the critical risks in peptide coupling is racemization via oxazolone formation or direct enolization. The D-Alanine Isopropyl Ester mitigates this risk through steric shielding .
The Steric Shield Effect
When a base (e.g., DIEA or TEA) is used to neutralize the HCl salt, the
-
Methyl Esters: The small methoxy group offers little protection; the base can easily access the
-proton, leading to enolization and loss of chirality (D L conversion). -
Isopropyl Esters: The branched isopropyl group creates a "steric umbrella." This physical bulk hinders the approach of the base to the
-proton and destabilizes the planar transition state required for oxazolone formation.
Diagram 2: Steric Suppression of Racemization
Caption: The bulky isopropyl group (green arrow) sterically hinders the base from abstracting the alpha-proton, preserving the D-configuration.
Experimental Protocol: D-Ala-OiPr Coupling
This protocol describes the coupling of Boc-L-Pro-OH with H-D-Ala-OiPr·HCl to form a diastereomeric dipeptide. This system is self-validating: if significant racemization occurs, the resulting L-L dipeptide will be distinguishable from the L-D product via HPLC.
Materials
-
Amine: D-Alanine Isopropyl Ester HCl (1.0 eq)
-
Acid: Boc-L-Proline (1.1 eq)
-
Coupling Reagent: EDC·HCl (1.2 eq) / HOBt (1.2 eq)
-
Base: N-Methylmorpholine (NMM) (2.5 eq) — Chosen for milder basicity to further reduce racemization.
-
Solvent: DCM (Anhydrous)
Step-by-Step Workflow
-
Neutralization (In Situ):
-
Dissolve D-Ala-OiPr[3]·HCl (1.0 mmol) in DCM (10 mL) at 0°C.
-
Add NMM (1.0 eq) dropwise. Critical: Do not use excess base here; only neutralize the HCl salt.
-
-
Activation:
-
In a separate vessel, dissolve Boc-L-Pro-OH, EDC·HCl, and HOBt in DCM. Stir for 10 mins at 0°C to form the active ester.
-
-
Coupling:
-
Transfer the neutralized D-Ala-OiPr solution to the activated acid mixture.
-
Add remaining NMM (1.5 eq) to maintain pH ~8.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
-
Work-up (Self-Validation Step):
-
Wash with 1N HCl (removes unreacted amine/DMAP).
-
Wash with 5% NaHCO3 (removes unreacted acid).
-
Validation: Inject crude sample into Reverse-Phase HPLC (C18 column).
-
Target: Boc-L-Pro-D-Ala-OiPr.
-
Impurity: Boc-L-Pro-L-Ala-OiPr (Look for diastereomer peak split). The isopropyl group should keep this impurity <1%.
-
-
References
-
Beaumont, K., et al. (2003). "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism. Link
-
Boc Sciences. (n.d.). "D-Alanine methyl ester hydrochloride Properties and Applications." BOC Sciences Product Guide.
-
Bachem. (2024).[5] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link
- Han, S.Y., & Kim, Y.A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron.
-
Clearsynth. (n.d.). "L-Alanine Isopropyl Ester Hydrochloride Data Sheet (Sofosbuvir Intermediate)." (Used as proxy for physical property data of the enantiomer). Link
Sources
- 1. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. L-Alanine isopropyl ester hydrochloride | 62062-65-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
A Senior Application Scientist's Guide to D-Alanine Isopropyl Ester HCl: Comparative Analysis and Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and antibacterial drug discovery, the strategic incorporation of non-proteinogenic amino acids like D-alanine is a cornerstone for enhancing therapeutic efficacy. D-Alanine isopropyl ester hydrochloride (H-D-Ala-OⁱPr·HCl) emerges as a critical building block in this endeavor. This guide provides an in-depth technical review of its applications, a comparative analysis against alternative D-alanine derivatives, and detailed experimental protocols to empower researchers in their synthetic and biological investigations.
The Strategic Advantage of D-Alanine Incorporation
D-amino acids, the enantiomeric counterparts to the naturally occurring L-amino acids, offer a significant advantage in drug design. Their incorporation into peptide chains confers resistance to proteolytic degradation by endogenous proteases, which are stereospecific for L-amino acids. This increased stability translates to a longer in-vivo half-life, a crucial attribute for peptide-based therapeutics. Furthermore, the presence of D-alanine is integral to the structure and function of bacterial cell walls, making it a key target for novel antibacterial agents.
D-Alanine Isopropyl Ester HCl: A Versatile Synthetic Tool
D-Alanine isopropyl ester hydrochloride is a derivative of D-alanine where the carboxylic acid group is protected as an isopropyl ester, and the amino group is protonated as a hydrochloride salt. This strategic modification makes it a valuable reagent for two primary applications:
-
Peptide Synthesis: It serves as a readily available building block for the incorporation of D-alanine into a growing peptide chain. The isopropyl ester provides temporary protection of the C-terminus, preventing unwanted side reactions during the coupling of the N-terminus.
-
Antibacterial Research: As D-alanine is a fundamental component of bacterial peptidoglycan and teichoic acids, D-alanine isopropyl ester HCl can be utilized as a precursor or a tool to study the enzymes involved in cell wall biosynthesis, such as D-alanyl-D-alanine ligase.[1]
Comparative Analysis: Isopropyl Ester vs. Alternative Protecting Groups
The choice of the C-terminal protecting group for D-alanine is a critical decision in peptide synthesis, impacting coupling efficiency, potential for side reactions, and overall yield. Here, we compare the isopropyl ester with two other commonly used ester protecting groups: ethyl and tert-butyl esters.
| Feature | D-Alanine Isopropyl Ester (H-D-Ala-OⁱPr·HCl) | D-Alanine Ethyl Ester (H-D-Ala-OEt·HCl) | D-Alanine tert-Butyl Ester (H-D-Ala-OᵗBu·HCl) |
| Steric Hindrance | Moderate | Low | High |
| Coupling Efficiency | Generally high, may be slightly slower than ethyl ester due to increased bulk. | High, often used for its good reactivity. | Can be slower, especially with sterically hindered amino acids, but effective with appropriate coupling reagents.[2] |
| Deprotection Conditions | Typically removed under basic (saponification) or acidic conditions. | Similar to isopropyl ester, removed by saponification or acid hydrolysis. | Removed under strongly acidic conditions (e.g., TFA), compatible with Fmoc-based solid-phase peptide synthesis (SPPS).[3] |
| Racemization Risk | Moderate. The bulky isopropyl group can offer some protection against racemization. | Higher risk compared to more sterically hindered esters. | Lower risk due to the significant steric bulk of the tert-butyl group. |
| Orthogonality in SPPS | Limited orthogonality in standard Fmoc/tBu strategies. | Limited orthogonality in standard Fmoc/tBu strategies. | Fully orthogonal with the Fmoc protecting group, a key advantage in SPPS.[3] |
| Solubility | Good solubility in common organic solvents used in peptide synthesis. | Good solubility in common organic solvents. | Good solubility in common organic solvents. |
Expert Insights: The choice between these esters is highly dependent on the synthetic strategy. For solution-phase synthesis, the isopropyl and ethyl esters are viable options, with the isopropyl ester potentially offering a slight advantage in minimizing racemization. However, for Fmoc-based solid-phase peptide synthesis, the tert-butyl ester is the superior choice due to its orthogonal deprotection chemistry, which simplifies the synthetic workflow and minimizes side reactions.
Experimental Protocols
Synthesis of D-Alanine Isopropyl Ester Hydrochloride
This protocol is adapted from a method for the L-enantiomer and can be applied to the synthesis of the D-enantiomer.
Materials:
-
D-Alanine
-
Isopropanol
-
Thionyl chloride (SOCl₂)
-
Alumina (Al₂O₃) or Silica gel (SiO₂) as a catalyst
-
2N Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
In a reaction vessel, mix isopropanol and a small amount of thionyl chloride (molar ratio of D-alanine to thionyl chloride approximately 1:0.07).
-
Add D-alanine and the alumina or silica gel catalyst (molar ratio of D-alanine to catalyst approximately 1:0.075).
-
Stir the mixture at room temperature for 30 minutes, then heat to 40°C and maintain for 24 hours.
-
Cool the solution and slowly add 2N HCl dropwise to adjust the pH to acidic (around 5-6).
-
Heat the reaction mixture to 45°C for 1 hour.
-
Concentrate the solution under reduced pressure.
-
Cool the concentrated solution to room temperature and add diethyl ether to induce crystallization.
-
Stir for 2 hours, then collect the crystalline product by centrifugation or filtration.
-
Wash the product with diethyl ether and dry under vacuum.
Expected Yield and Purity: This method has been reported to produce the L-enantiomer with a purity of over 99% and a yield of approximately 92.5%.[4]
Peptide Coupling using D-Alanine Isopropyl Ester HCl (Solution-Phase)
This protocol describes a standard solution-phase peptide coupling reaction.
Materials:
-
N-terminally protected amino acid (e.g., Fmoc-L-Alanine)
-
D-Alanine isopropyl ester hydrochloride (H-D-Ala-OⁱPr·HCl)
-
Coupling reagent (e.g., DCC, HBTU)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)
Procedure:
-
Dissolve the N-terminally protected amino acid in the chosen solvent.
-
In a separate vessel, suspend D-Alanine isopropyl ester hydrochloride in the same solvent and add the base (e.g., 1.1 equivalents of DIPEA) to neutralize the hydrochloride and liberate the free amine.
-
Add the solution of the N-terminally protected amino acid to the neutralized D-Alanine isopropyl ester solution.
-
Add the coupling reagent (e.g., 1.2 equivalents of HBTU).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, work up the reaction mixture to remove the coupling byproducts and unreacted starting materials. This typically involves washing with acidic and basic aqueous solutions, followed by drying and evaporation of the solvent.
-
Purify the resulting dipeptide by column chromatography or recrystallization.
Monitoring D-alanylation of Teichoic Acids
This protocol provides a method to quantify the amount of D-alanine esterified to teichoic acids in bacterial cell walls.
Materials:
-
Bacterial cell culture
-
Buffer solution (e.g., 0.1 M MES, pH 6)
-
Sodium dodecyl sulfate (SDS)
-
Sodium pyrophosphate (pH 8.3)
-
D-amino acid oxidase
-
Horseradish peroxidase
-
Amplex Red reagent
Procedure:
-
Harvest bacterial cells from culture by centrifugation.
-
Wash the cell pellet with buffer.
-
Resuspend the pellet in buffer containing 0.2% SDS and boil for 15 minutes to extract the cell wall.
-
Centrifuge and wash the cell wall pellet multiple times with buffer to remove SDS.
-
Lyophilize the pellet and record the dry weight.
-
Resuspend the dried cell wall material in sodium pyrophosphate buffer and incubate at 60°C for 3 hours to hydrolyze the D-alanine esters.
-
Centrifuge and collect the supernatant containing the released D-alanine.
-
Prepare an assay reagent containing D-amino acid oxidase, horseradish peroxidase, and Amplex Red in sodium pyrophosphate buffer.
-
Mix the supernatant with the assay reagent and incubate at 37°C for 15 minutes.
-
Stop the reaction (e.g., by adding SDS) and measure the fluorescence or absorbance to quantify the amount of D-alanine released.
Visualizing the Workflow
To better illustrate the key processes discussed, the following diagrams are provided.
Caption: Synthesis of D-Alanine Isopropyl Ester HCl.
Sources
- 1. Targeting D-alanylation of teichoic acids to fight clinically-problematic Gram-positive pathogens | ANR [anr.fr]
- 2. Mechanism of d-alanine transfer to teichoic acids shows how bacteria acylate cell envelope polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of D-alanyl-lipoteichoic acid: characterization of ester-linked D-alanine in the in vitro-synthesized product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
